Inophyllum B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41135-06-2 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21+/m1/s1 |
InChI Key |
BXENDTPSKAICGV-LKBUQDJMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Canonical SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Other CAS No. |
41135-06-2 |
Synonyms |
inophyllum B inophyllum P |
Origin of Product |
United States |
Foundational & Exploratory
Inophyllum B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inophyllum B, a complex coumarin isolated from the plant genus Calophyllum, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and for the evaluation of its antiviral activity are presented. Furthermore, this guide elucidates the molecular pathways implicated in its therapeutic effects, offering a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.
Chemical Structure and Properties
This compound is a pyranocoumarin characterized by a tetracyclic ring system. Its chemical identity has been established through various spectroscopic methods.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one[1] |
| Molecular Formula | C₂₅H₂₄O₅[1] |
| SMILES | C[C@@H]1--INVALID-LINK--C[1] |
| InChI Key | BXENDTPSKAICGV-LKBUQDJMSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 404.5 g/mol | [1] |
| Melting Point | 58-62 °C | ChemicalBook |
| Boiling Point (Predicted) | 564.7 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Poorly to moderately soluble in aqueous solutions. |
Biological Activities and Mechanism of Action
The most well-documented biological activity of this compound is its potent and specific inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Anti-HIV Activity
This compound exhibits potent inhibitory activity against HIV-1 RT with a reported IC₅₀ value of 38 nM. Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site used by nucleoside analogues. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Potential Anticancer Activity
While research on the specific anticancer effects of pure this compound is limited, studies on extracts from Calophyllum inophyllum, rich in related compounds, suggest a potential mechanism of action against cancer cells, particularly breast cancer cell lines like MCF-7.[2][3] The proposed pathway involves the induction of apoptosis through the mitochondrial pathway.[2] This is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3.[2] Key regulatory proteins involved include the upregulation of the pro-apoptotic p53 and Bax, and the downregulation of the anti-apoptotic Bcl-2, leading to the release of cytochrome C from the mitochondria.[2][3]
Potential Anti-inflammatory Activity
Extracts of Calophyllum inophyllum have demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5] The mechanism is believed to involve the downregulation of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] These effects are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Furthermore, these extracts have been shown to modulate the production of cytokines, leading to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.
Experimental Protocols
Isolation of this compound from Calophyllum inophyllum
The following is a representative protocol for the isolation of this compound based on common phytochemical extraction and purification techniques.[6][7][8]
Methodology:
-
Plant Material Preparation: The leaves or bark of Calophyllum inophyllum are collected, washed, and dried at room temperature or in an oven at low heat (40-50 °C) to a constant weight. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled, and the solvent is evaporated. Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
A commercially available HIV-1 Reverse Transcriptase Assay kit can be utilized to determine the inhibitory activity of this compound. The following protocol is a general guideline for such an assay.
Methodology:
-
Reagent Preparation: Prepare the reaction buffer, template-primer, and enzyme solutions as per the manufacturer's instructions. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microplate, add the reaction buffer, the DNA template-primer, and the test concentrations of this compound or a control inhibitor (e.g., nevirapine).
-
Enzyme Reaction: Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme to each well. The plate is then incubated at a specified temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).
-
Detection: The incorporation of labeled nucleotides into the newly synthesized DNA is quantified. This is often achieved through a colorimetric or fluorometric method, where the signal is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug development. Its potent and specific inhibition of HIV-1 reverse transcriptase provides a strong foundation for further preclinical and clinical investigation. The potential anticancer and anti-inflammatory activities, suggested by studies on related plant extracts, warrant further exploration to elucidate the specific role of this compound in these pathways. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate and evaluate the biological activities of this compelling molecule, paving the way for future discoveries and therapeutic applications.
References
- 1. This compound | C25H24O5 | CID 72412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Source and Isolation of Inophyllum B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Inophyllum B, a naturally occurring pyranoxanthone. The document details its primary natural source, protocols for its extraction and purification, and key quantitative data. Furthermore, it visualizes the isolation workflow and its established biological mechanism of action, offering valuable insights for professionals in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a complex heterocyclic compound belonging to the pyranoxanthone class of natural products. It has garnered significant scientific interest due to its potent biological activities, most notably as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1][2] This activity positions this compound as a promising lead compound in the development of novel antiretroviral agents. Understanding its natural source and establishing efficient isolation protocols are critical first steps for further pharmacological investigation and potential therapeutic development.
Natural Source
The primary natural source of this compound is the plant Calophyllum inophyllum, a large evergreen tree belonging to the Calophyllaceae family.[3] This tree is widely distributed in tropical regions, including Southeast Asia, East Africa, India, and Australia.[4] this compound has been successfully isolated from various parts of the plant, with the roots and seeds being documented sources.[3][5]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. The following protocol is based on methodologies reported for its isolation from the roots of Calophyllum inophyllum.[3]
3.1. Plant Material Preparation
-
Collection: The roots of Calophyllum inophyllum are collected and authenticated.
-
Drying: The plant material is air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.
3.2. Solvent Extraction
-
Maceration: The powdered root material is soaked in a suitable organic solvent. Dichloromethane (CH₂Cl₂) has been effectively used for this purpose. The standard procedure involves soaking the material at room temperature for an extended period (e.g., 72 hours), often with periodic agitation.
-
Filtration and Concentration: The mixture is filtered to separate the plant residue from the solvent extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.3. Chromatographic Purification
-
Initial Column Chromatography: The crude dichloromethane extract is subjected to column chromatography over silica gel (e.g., 70-230 mesh).
-
Gradient Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For instance, a gradient from 100% n-hexane to n-hexane:EtOAc (1:1) can be employed.
-
Fraction Collection and Monitoring: Fractions of the eluate are collected systematically. The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualized under UV light or with a staining reagent.
-
Pooling and Recrystallization: Fractions containing the target compound, this compound, are pooled based on their TLC profiles. The solvent is evaporated, and the resulting residue is purified further, typically by recrystallization from a solvent mixture like n-hexane-chloroform, to obtain pure this compound.
Quantitative Data
The efficiency of the isolation process and the characterization of the final product are determined by quantitative data.
Table 1: Yield Data for Compounds from Calophyllum inophyllum
| Plant Part | Extraction Method | Isolated Compound | Yield | Reference |
|---|---|---|---|---|
| Roots | Maceration with CH₂Cl₂ | Inophyllin B | 15.0 mg from 1.5 kg dried roots | [3] |
| Fruit Pulp | Hydrodistillation | Essential Oil | 0.560% (v/w) | [6] |
| Root | Hydrodistillation | Essential Oil | 0.219% (v/w) |[6] |
Table 2: Spectroscopic Data for the Characterization of this compound
| Technique | Solvent | Observed Data | Reference |
|---|---|---|---|
| ¹H-NMR | CDCl₃ | δ (ppm): 7.45-7.25 (5H, m, Ph), 6.53 (1H, d, J=10.0 Hz, H-8), 6.00 (1H, s, H-3), 5.40 (1H, d, J=10.0 Hz, H-7), 4.98 (1H, d, J=3.5 Hz, H-12), 4.35 (1H, dq, J=10.5, 6.5 Hz, H-10), 1.80 (1H, m, H-11), 1.48 (3H, d, J=6.5 Hz, 10-Me), 1.20 (3H, d, J=7.0 Hz, 11-Me), 0.98 (3H, s, 6-Me), 0.96 (3H, s, 6-Me) | [5][7] |
| ¹³C-NMR | CDCl₃ | Data available in referenced literature. | [3] |
| Mass Spec. (MS) | ESI-MS | m/z: 404 [M]⁺ | [3] |
| UV | MeOH | λmax (nm): 286, 335 | [5] |
| Optical Rotation | CHCl₃ | [α]D²⁵: +36° |[5] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
5.2. Biological Activity: Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a key mechanism for combating HIV-1.[1] The diagram below outlines this inhibitory action within the context of the viral replication cycle.
References
- 1. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.its.ac.id [scholar.its.ac.id]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Characterization of Coumarins from Calophyllum inophyllum: A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllum inophyllum, a widespread tropical tree, has long been a source of traditional remedies. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, with a particular focus on coumarins. These compounds have demonstrated a remarkable range of pharmacological activities, including potent anti-HIV, anti-inflammatory, and anticancer properties, making them promising candidates for novel drug development.[1][2] This technical guide provides a comprehensive overview of the characterization of coumarins from Calophyllum inophyllum, detailing experimental protocols for their isolation and analysis, presenting quantitative data on their biological activities, and illustrating their known mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative Analysis of Calophyllum inophyllum Coumarins
The following tables summarize the quantitative data on the yield and biological activity of various coumarins isolated from Calophyllum inophyllum and related species.
| Coumarin/Extract | Plant Part | Extraction/Isolation Method | Yield | Reference |
| Crude Methanol Extract | Leaves | Maceration with methanol | 18.76% | [3] |
| n-Hexane Fraction | Leaves | Solvent partitioning of methanol extract | 5.21% | [3] |
| Chloroform Fraction | Leaves | Solvent partitioning of methanol extract | 0.93% | [3] |
| Calophyllolide | Seeds | Dichloromethane:methanol (1:1) maceration, silica gel chromatography, recrystallization | 0.118% | [3] |
| Calophyllolide | Nuts | Ethanol extraction, silica gel and Sephadex LH-20 column chromatography | ~0.2% (of dried nuts) | [4] |
| Coumarin Mixture | Tamanu Oil | Batchwise multi-stage extraction with 90% ethanol | 92.95 ± 3.76% recovery | [5] |
Table 1: Yield of Coumarins and Extracts from Calophyllum inophyllum.
| Coumarin | Cell Line | Activity | IC50 Value | Reference |
| Benjaminin | K562 (Leukemia) | Cytotoxic | 150.72 ± 3.21 µM | [6][7] |
| Benjaminin | SNU-1 (Stomach Cancer) | Cytotoxic | 70.42 ± 3.56 µM | [6][7] |
| Benjaminin | HepG2 (Liver Cancer) | Cytotoxic | 109.65 ± 2.36 µM | [6][7] |
| Benjaminin | NCI-H23 (Lung Cancer) | Cytotoxic | 160.42 ± 6.46 µM | [6] |
| Isodispar B | SUNE1 (Nasopharyngeal Cancer) | Cytotoxic | 3.8 µM | [8] |
| Isodispar B | TW01 (Nasopharyngeal Cancer) | Cytotoxic | 11.5 µM | [8] |
| Isodispar B | CNE1 (Nasopharyngeal Cancer) | Cytotoxic | 6.2 µM | [8] |
| Isodispar B | HK1 (Nasopharyngeal Cancer) | Cytotoxic | 7.9 µM | [8] |
| Ethanolic Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxic | 120 µg/mL | [1][9] |
| Calanolide A | HIV-1 Infected MT-4 Cells | Anti-HIV-1 | EC50: 0.1 µM | [10] |
| Calanolide B | HIV-1 Infected MT-4 Cells | Anti-HIV-1 | EC50: 0.4 µM | [10] |
| Calanolide A | M. tuberculosis | Antimycobacterial | IC50: 3.02-3.64 µg/mL | [1] |
Table 2: Cytotoxic and Anti-HIV Activity of Coumarins from Calophyllum Species.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of coumarins from Calophyllum inophyllum.
Extraction of Crude Coumarin Mixture
Objective: To obtain a crude extract rich in coumarins from the plant material.
Materials:
-
Dried and powdered plant material (leaves, seeds, or bark) of Calophyllum inophyllum.
-
Methanol (analytical grade).
-
Dichloromethane (analytical grade).
-
Rotary evaporator.
-
Filtration apparatus.
Protocol:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the maceration process with fresh methanol twice to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.[3][11]
-
Alternatively, for seeds, a Soxhlet extraction with a solvent like dichloromethane:methanol (1:1) can be employed for efficient extraction.[3][9]
Solvent Partitioning for Preliminary Fractionation
Objective: To separate the crude extract into fractions of varying polarity to enrich the coumarin content.
Materials:
-
Crude methanol extract.
-
n-Hexane (analytical grade).
-
Chloroform (analytical grade).
-
Distilled water.
-
Separatory funnel.
Protocol:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 500 mL).
-
Collect the n-hexane fractions, combine them, and evaporate the solvent to yield the n-hexane fraction.
-
Subsequently, partition the remaining aqueous methanol layer with chloroform (3 x 500 mL).
-
Combine the chloroform fractions and evaporate the solvent to obtain the chloroform fraction.[3]
Isolation of Individual Coumarins by Column Chromatography
Objective: To isolate pure coumarins from the enriched fractions.
Materials:
-
Enriched coumarin fraction (e.g., n-hexane or chloroform fraction).
-
Silica gel (60-120 or 230-400 mesh) for column chromatography.
-
Sephadex LH-20.
-
Solvents for elution: n-Hexane, Ethyl Acetate (EtOAc), Methanol (analytical grade).
-
Glass column for chromatography.
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
UV lamp.
Protocol:
-
Prepare a silica gel column of appropriate dimensions based on the amount of fraction to be separated.
-
Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).[11][12]
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2). Visualize the spots under a UV lamp at 254 nm and 366 nm.
-
Pool the fractions showing similar TLC profiles.
-
Further purify the pooled fractions containing the target coumarins using repeated column chromatography or a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.[4][13]
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve high purity of the isolated coumarins.
Materials:
-
Partially purified coumarin fraction.
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or PDA).
-
Preparative C18 or silica column.
-
HPLC grade solvents (e.g., acetonitrile, water, isopropanol, n-hexane).
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, for peak shaping).
Protocol:
-
Develop an analytical HPLC method to achieve good separation of the target coumarin.
-
Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume.
-
Dissolve the partially purified coumarin fraction in a suitable solvent and filter it through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of the target coumarin.
-
Combine the pure fractions and evaporate the solvent to obtain the purified coumarin.[14][15]
Structural Characterization
Objective: To elucidate the chemical structure of the isolated coumarins.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the proton and carbon framework and their connectivity.[3][16][17][18][19][20]
-
Mass Spectrometry (MS): Use techniques like ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition of the compound.[21][22]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which can be characteristic of the coumarin chromophore.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation and characterization of coumarins.
Signaling Pathways
Anti-inflammatory Signaling Pathway of Calophyllolide
Caption: Anti-inflammatory mechanism of Calophyllolide.[1][21][22][23][24][25]
Potential Anticancer Signaling Pathway of Calophyllum Coumarins
Caption: Potential anticancer mechanism via PI3K/Akt pathway.[5][14][26][27]
Conclusion
The coumarins isolated from Calophyllum inophyllum represent a rich source of structurally diverse and biologically active compounds with significant therapeutic potential. This guide has provided a consolidated resource for the isolation, characterization, and biological evaluation of these promising natural products. The detailed experimental protocols and compiled quantitative data offer a practical foundation for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of their mechanisms of action, particularly in inflammation and cancer, through signaling pathway analysis, opens new avenues for the development of targeted therapies. Continued investigation into the structure-activity relationships and optimization of these coumarin scaffolds will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of the effects of Calophyllum spp. on cancer cells [publishing.emanresearch.org]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. cdn.most.gov.bd [cdn.most.gov.bd]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iomcworld.com [iomcworld.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. archimer.ifremer.fr [archimer.ifremer.fr]
- 20. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 21. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 27. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Inophyllum B: A Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Inophyllum B, a natural product isolated from the tree Calophyllum inophyllum. The primary focus of this document is its potent anti-HIV activity, for which specific quantitative data is available. This guide includes a summary of its biological effects, detailed experimental protocols for the assays used in its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity of this compound
This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1). Its primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus.[1][2][3][4] The inhibitory activity of this compound and its related compounds against HIV-1 is summarized in the table below.
| Compound/Extract | Assay Type | Target | Cell Line | IC50 Value | Reference |
| This compound | Enzyme Inhibition | HIV-1 Reverse Transcriptase | - | 38 nM | [1][2][5] |
| This compound | Antiviral Cell Culture | HIV-1 Replication | - | 1.4 µM | [1][2][5] |
| Inophyllum P | Enzyme Inhibition | HIV-1 Reverse Transcriptase | - | 130 nM | [1][2] |
| Inophyllum P | Antiviral Cell Culture | HIV-1 Replication | - | 1.6 µM | [1][2] |
| C. inophyllum Fruit Extract | Cytotoxicity | MCF-7 Breast Cancer Cells | MCF-7 | 23.59 µg/mL (at 24h) | |
| C. inophyllum Ethanolic Leaf Extract | Cytotoxicity | MCF-7 Breast Cancer Cells | MCF-7 | 120 µg/mL |
Note: While other parts of the Calophyllum inophyllum plant have shown a range of biological activities including anti-inflammatory and anticancer effects, specific data for the isolated this compound in these areas is not extensively reported in the literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity.
This protocol outlines a non-radioactive enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory effect of a compound on HIV-1 RT activity.
Objective: To quantify the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Microtiter plates coated with a template-primer (e.g., poly(A) x oligo(dT)15)
-
Reaction buffer containing dNTPs with digoxigenin (DIG)- and biotin-labeled nucleotides
-
Test compound (this compound) at various concentrations
-
Lysis buffer
-
Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to achieve the final desired concentrations.
-
Enzyme Reaction: a. To each well of the coated microtiter plate, add the reaction buffer containing the DIG- and biotin-labeled dNTPs. b. Add the various dilutions of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). c. Initiate the reaction by adding the recombinant HIV-1 RT to each well (except the negative control). d. Incubate the plate to allow for the synthesis of the DIG- and biotin-labeled DNA by the enzyme.
-
Detection: a. After incubation, wash the plate to remove unincorporated nucleotides. b. Add the Anti-DIG-POD conjugate to each well and incubate. The conjugate will bind to the DIG moieties incorporated into the newly synthesized DNA. c. Wash the plate to remove any unbound conjugate. d. Add the peroxidase substrate (TMB) and incubate until a color change is observed. e. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance of each well using a microplate reader at the appropriate wavelength. b. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. c. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol describes a method to assess the ability of this compound to inhibit HIV-1 replication in a human T-cell line (MT-4).
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on HIV-1-induced cytopathic effects in MT-4 cells.
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock
-
Complete cell culture medium (e.g., RPMI-1640 with FBS, antibiotics)
-
This compound at various concentrations
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into the wells of a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the cells. Include wells for cell control (cells only), virus control (cells + virus), and compound toxicity control (cells + compound, no virus).
-
Virus Infection: Add a pre-titered amount of HIV-1 stock to the appropriate wells.
-
Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 4-5 days).
-
Assessment of Cell Viability: a. After the incubation period, add a cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. b. Add a solubilizing agent if necessary (for MTT assay).
-
Data Analysis: a. Measure the absorbance in each well using a microplate reader. b. Calculate the percentage of protection from viral cytopathicity for each concentration of this compound. c. Determine the IC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity screening of this compound.
Caption: HIV-1 life cycle and the inhibitory action of this compound.
Caption: Workflow for natural product screening and isolation.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE INOPHYLLUMS, NOVEL INHIBITORS OF HIV-1 REVERSE-TRANSCRIPTASE ISOLATED FROM THE MALAYSIAN TREE, CALOPHYLLUM-INOPHYLLUM LINN [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.hillgene.com [en.hillgene.com]
Inophyllum B: A Technical Guide to Preliminary Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Inophyllum B, a natural coumarin compound isolated from plants of the Calophyllum genus, has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). Preliminary studies have elucidated its primary mechanism of action, pinpointing a specific and critical enzyme in the HIV-1 replication cycle. This technical guide provides an in-depth overview of these foundational studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interaction and the workflows used for its characterization. The focus is on its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that are cornerstones of HIV therapy.
Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
The principal mechanism of action for this compound is the direct inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] This enzyme is crucial for the virus as it transcribes the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .[2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNRTIs bind to an allosteric pocket on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive, thereby blocking DNA synthesis and halting viral replication.[1]
Quantitative Data: Inhibitory Potency
The efficacy of this compound has been quantified through enzymatic and cell-based assays, demonstrating potent activity at nanomolar to low-micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from preliminary studies are summarized below.
| Target | Assay Type | IC50 Value | Reference |
| HIV-1 Reverse Transcriptase | Enzymatic Assay | 38 nM | [2][3] |
| HIV-1 Virus (in vitro) | Cell-Based Assay | 1.4 µM | [3] |
| HIV-1 Reverse Transcriptase (Inophyllum P) | Enzymatic Assay | 130 nM | [2] |
Note: Inophyllum P, a related compound, is included for comparative purposes.
Experimental Protocols
The foundational data on this compound's mechanism of action were derived from two primary types of experiments: direct enzyme inhibition assays and cell-based viral replication assays.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This in vitro enzymatic assay is designed to measure the direct inhibitory effect of a compound on the purified HIV-1 RT enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of the RT enzyme's activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant, purified HIV-1 reverse transcriptase is used. A synthetic template-primer, typically a poly(rA) template annealed to an oligo(dT) primer, is prepared to mimic the viral RNA-DNA hybrid.
-
Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, the template-primer, and a mixture of deoxyribonucleoside triphosphates (dNTPs). One of the dNTPs (e.g., dTTP) is radiolabeled (e.g., with ³H or ³²P) or linked to a tag (e.g., biotin or digoxigenin) for detection.
-
Compound Incubation: The reaction is initiated in multiple parallel setups, each containing a different concentration of this compound dissolved in a suitable solvent like DMSO. A control reaction with no inhibitor is also run.
-
Reaction and Termination: The mixtures are incubated at 37°C to allow for DNA synthesis. After a defined period, the reaction is stopped by adding a chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for enzyme activity.
-
Quantification: The newly synthesized DNA is separated from the unincorporated, labeled dNTPs, typically by precipitation onto glass fiber filters. The amount of incorporated label on the filters is then quantified using a scintillation counter (for radiolabels) or colorimetric/chemiluminescent detection (for tags).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based HIV-1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of antiviral activity.
Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in a susceptible cell line.
Methodology:
-
Cell Culture: A susceptible human T-lymphocyte cell line (e.g., MT-4, CEM, or C8166) is cultured under standard conditions.
-
Infection Protocol: The cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are washed and resuspended in a fresh culture medium containing serial dilutions of this compound. Control cultures include uninfected cells and infected cells treated only with the vehicle (e.g., DMSO).
-
Incubation: The treated and control cultures are incubated for a period of 3 to 5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is assessed by measuring a viral marker in the cell culture supernatant. Common methods include:
-
p24 Antigen ELISA: Quantifying the amount of the viral core protein p24, which is shed into the medium.
-
Supernatant RT Activity Assay: Measuring the activity of reverse transcriptase released from newly produced virions.
-
-
Data Analysis: The amount of p24 or RT activity in the supernatants of treated cultures is compared to that of the untreated infected control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration. A concurrent cytotoxicity assay (e.g., MTT assay) is often performed to ensure that the observed viral inhibition is not due to general toxicity to the host cells.
Visualizations: Pathways and Workflows
This compound's Point of Intervention in the HIV-1 Life Cycle
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the specific step inhibited by this compound.
Caption: HIV-1 life cycle showing this compound's inhibitory action on Reverse Transcription.
Workflow for Characterizing an NNRTI
The diagram below outlines the general experimental workflow used to identify and confirm the mechanism of action for a non-nucleoside reverse transcriptase inhibitor like this compound.
Caption: Experimental workflow for the identification and validation of an NNRTI.
Broader Context and Conclusion
While the primary and most potent activity identified for this compound is the inhibition of HIV-1 RT, it is important to note that it belongs to the Calophyllum genus, which is a rich source of diverse bioactive compounds, including other coumarins, xanthones, and triterpenoids.[4][5] Extracts and other purified compounds from Calophyllum inophyllum have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[6][7][8] For instance, crude extracts have shown cytotoxic effects against breast and glioma cancer cell lines[7][9], and other isolated compounds have exhibited inhibitory effects on inflammatory enzymes like cyclooxygenase and lipooxygenase.[5][8]
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. scholar.its.ac.id [scholar.its.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 9. dergipark.org.tr [dergipark.org.tr]
Inophyllum B: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inophyllum B, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered significant scientific interest primarily due to its potent and specific inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, structure elucidation, and key biological activities. The document summarizes all available quantitative data, presents detailed experimental protocols for its isolation and primary bioassay, and visualizes the experimental workflows and its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development.
Discovery and History
This compound was first reported as a novel inhibitor of HIV-1 reverse transcriptase in a 1993 publication by Patil et al. in the Journal of Medicinal Chemistry[1]. The discovery was part of a broader screening effort for novel antiviral compounds from natural sources. Interestingly, the initial active extract was from the giant African snail, Achatina fulica. Fractionation of this extract led to the isolation of several known compounds from Calophyllum inophyllum, which is a food source for the snail. This finding prompted a direct investigation of the Malaysian Calophyllum inophyllum tree, from which this compound and other related coumarins were isolated in much greater yields[1].
The structure and absolute stereochemistry of the related compound, Inophyllum A, were determined by single-crystal X-ray analysis of its 4-bromobenzoate derivative. The relative stereochemistries of this compound and other isolated inophyllums were then established by comparing their 1H NMR nuclear Overhauser effect (NOE) values and coupling constants to those of Inophyllum A[1].
Physicochemical Properties and Structure
This compound belongs to the pyranocoumarin class of natural products, characterized by a complex tetracyclic ring system. Its chemical structure is fundamental to its biological activity, with studies indicating that specific structural features in the chromanol ring are crucial for its potent anti-HIV activity[1].
Biological Activity and Quantitative Data
The primary and most significant biological activity of this compound is its potent inhibition of HIV-1 reverse transcriptase (RT), the essential enzyme for viral replication. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[2]. The quantitative data for the biological activity of this compound and related compounds are summarized in the table below.
| Compound/Extract | Activity | Assay | IC50 / MIC | Reference |
| This compound | Anti-HIV-1 | Reverse Transcriptase Inhibition | 38 nM | [1] |
| This compound | Anti-HIV-1 | Cell Culture | 1.4 µM | [1] |
| Inophyllum P | Anti-HIV-1 | Reverse Transcriptase Inhibition | 130 nM | [1] |
| Inophyllum P | Anti-HIV-1 | Cell Culture | 1.6 µM | [1] |
| Calophyllum inophyllum Fruit Extract | Cytotoxicity | MCF-7 Breast Cancer Cells (24h) | 23.59 µg/mL | [3] |
| Calophyllum inophyllum Fruit Shell Extract | Cytotoxicity | WiDr Colorectal Cancer Cells | 42.47 µg/mL | [4] |
| Calophyllum inophyllum Seed Extract | Cytotoxicity | WiDr Colorectal Cancer Cells | 1,030.41 µg/mL | [4] |
| Calophyllum inophyllum Oil | Cytotoxicity | C6 Glioma Cells (24h) | 0.22% | [5] |
| Calophyllum inophyllum Oil | Cytotoxicity | C6 Glioma Cells (48h) | 0.082% | [5] |
| Calophyllum inophyllum Resin | Antibacterial | S. aureus | 64 µg/mL | [6] |
| Calophyllum inophyllum Resin | Antibacterial | E. coli | 16 µg/mL | [6] |
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation of this compound from the leaves of Calophyllum inophyllum, based on methods described for the separation of coumarins from this genus.
1. Extraction:
- Air-dry the leaves of Calophyllum inophyllum and grind them into a coarse powder.
- Macerate the powdered leaves in a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in a 9:1 mixture of methanol and water.
- Perform liquid-liquid partitioning with hexane to remove nonpolar constituents.
- Separate the hexane layer and subsequently partition the aqueous methanol layer with dichloromethane.
- Collect the dichloromethane layer, which will contain the coumarins, and evaporate the solvent.
3. Chromatographic Separation:
- Subject the dichloromethane fraction to column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with UV light.
- Combine fractions containing compounds with similar Rf values to this compound.
4. Purification:
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
- Use a mobile phase of acetonitrile and water with a suitable gradient to resolve this compound from other closely related compounds.
- Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (NMR, MS).
HIV-1 Reverse Transcriptase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against HIV-1 reverse transcriptase, based on commercially available colorimetric ELISA-based kits.
1. Reagent Preparation:
- Prepare a reaction buffer containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs (including digoxigenin-labeled dUTP), and MgCl2.
- Prepare a lysis buffer for the enzyme and test compound dilutions.
- Reconstitute recombinant HIV-1 reverse transcriptase in the lysis buffer to a working concentration.
- Prepare serial dilutions of this compound in the lysis buffer.
2. Assay Procedure:
- In a microplate, add the this compound dilutions, the HIV-1 RT enzyme solution, and the reaction buffer. Include a positive control (a known NNRTI like Nevirapine) and a negative control (no inhibitor).
- Incubate the plate at 37°C for 1 hour to allow for the synthesis of the digoxigenin-labeled DNA.
- Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer-template and the newly synthesized DNA.
- Wash the plate to remove unincorporated nucleotides.
- Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate to allow binding to the digoxigenin-labeled DNA.
- Wash the plate to remove unbound conjugate.
- Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
- Stop the reaction with a suitable stop solution.
3. Data Analysis:
- Measure the absorbance of each well using a microplate reader.
- Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound as an anti-HIV agent is the direct inhibition of the HIV-1 reverse transcriptase enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into DNA. This prevents the integration of the viral genetic material into the host cell's genome, thus halting the viral replication cycle.
Currently, there is no significant evidence to suggest that the anti-HIV activity of pure this compound involves the modulation of complex host cell signaling pathways. Its action appears to be a direct enzymatic inhibition.
Visualizations
Conclusion
This compound stands out as a potent and specific natural inhibitor of HIV-1 reverse transcriptase. Its discovery has highlighted the potential of natural products in the development of novel antiviral agents. While its primary mechanism of action is well-defined, further research into its potential off-target effects and a more comprehensive evaluation of its cytotoxicity and other biological activities are warranted. The detailed protocols and compiled data in this guide aim to facilitate future research and development efforts centered on this promising molecule.
References
- 1. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Inophyllum B (C25H24O5): A Technical Guide for Drug Development Professionals
An In-depth Overview of a Promising Natural Compound with Anti-HIV and Potential Anticancer Activities
Introduction
Inophyllum B is a naturally occurring coumarin with the molecular formula C25H24O5.[1] It is primarily isolated from the plant Calophyllum inophyllum, a large evergreen tree belonging to the Clusiaceae family.[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a complex heterocyclic compound with a molecular weight of 404.5 g/mol .[1] It is classified as a dipyranocoumarin and is structurally related to other bioactive compounds found in Calophyllum inophyllum, such as Inophyllum P.[2]
| Property | Value | Reference |
| Molecular Formula | C25H24O5 | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| IUPAC Name | (16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | [1] |
| CAS Number | 41135-06-2 | [1] |
Biological Activities
Anti-HIV Activity
This compound has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it plays a crucial role in blocking the replication of the virus.[2]
| Compound | Target | Activity (IC50) | Reference |
| This compound | HIV-1 Reverse Transcriptase | 38 nM | [2] |
| Inophyllum P | HIV-1 Reverse Transcriptase | 130 nM | [2] |
Anticancer Activity of Calophyllum inophyllum Extracts
While research on the specific anticancer activity of isolated this compound is limited, extracts from Calophyllum inophyllum have shown promising results. A fruit extract of the plant was found to have a marked cytotoxic effect on MCF-7 breast cancer cells.[3] It is important to note that these findings are attributed to the whole extract, and the specific contribution of this compound to this activity has not been definitively established.
| Extract Source | Cell Line | Activity (IC50) | Reference |
| C. inophyllum Fruit Extract | MCF-7 (Human Breast Adenocarcinoma) | 23.59 µg/mL (24h) | [3] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The inhibitory activity of this compound against HIV-1 RT is typically determined using a non-radioactive, colorimetric assay. A general protocol for such an assay is outlined below.
Principle: This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the reverse transcriptase using a poly(A) x oligo(dT)15 template/primer hybrid. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.
Methodology:
-
Immobilization of Template/Primer: A microtiter plate is coated with streptavidin. The biotin-labeled oligo(dT)15 primer is then added and binds to the streptavidin. The poly(A) template is subsequently added, which anneals to the primer.
-
RT Reaction: The test compound (this compound) at various concentrations is pre-incubated with recombinant HIV-1 RT. This mixture is then added to the wells containing the template/primer hybrid, along with a reaction buffer containing dNTPs and DIG-dUTP. The reaction is allowed to proceed for a specified time at 37°C.
-
Detection: After the reaction, the wells are washed to remove unincorporated nucleotides. An anti-DIG-peroxidase antibody conjugate is added and incubated. After another washing step, a peroxidase substrate (e.g., ABTS) is added.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of RT inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Anticancer Activity Assessment (Sulforhodamine B Assay)
The cytotoxic effect of C. inophyllum fruit extract on MCF-7 cells was determined using the Sulforhodamine B (SRB) assay.
Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the C. inophyllum fruit extract and incubated for 24 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Mechanism of Action: Apoptosis Induction by C. inophyllum Fruit Extract
Studies on the fruit extract of C. inophyllum suggest that its anticancer activity in MCF-7 cells is mediated through the induction of apoptosis via the mitochondrial pathway.[3] This is characterized by the modulation of key regulatory proteins.
Signaling Pathway
The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and apoptotic cell death.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-HIV activity. While extracts of its source plant, Calophyllum inophyllum, have demonstrated anticancer properties, further research is needed to isolate and characterize the specific activity of this compound in this regard. Future studies should focus on:
-
Elucidating the precise mechanism by which this compound inhibits HIV-1 reverse transcriptase.
-
Investigating the anticancer potential of purified this compound against a panel of cancer cell lines.
-
Determining if this compound is a key contributor to the apoptosis-inducing effects of C. inophyllum extracts.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The data presented herein highlights the importance of continued investigation into this and other natural products as sources of novel drug candidates.
References
- 1. Colorimetric capture assay for human-immunodeficiency-virus-I reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Potential of Inophyllum B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inophyllum B is a natural pyranocoumarin compound isolated from the plant Calophyllum inophyllum. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, with a primary focus on its well-documented anti-HIV activity. While research on other biological effects of isolated this compound is limited, this guide also summarizes the broader pharmacological activities of Calophyllum inophyllum extracts and related compounds to provide a contextual understanding of its potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Pharmacological Activities of this compound and Related Compounds
The primary and most potent pharmacological activity reported for this compound is its inhibitory effect on the Human Immunodeficiency Virus (HIV). Beyond this, various extracts of Calophyllum inophyllum and its other isolated constituents have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antioxidant properties.
Anti-HIV Activity
This compound has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] This targeted inhibition of a critical viral enzyme underscores its potential as a lead compound for the development of new antiretroviral therapies.
Table 1: Anti-HIV Activity of this compound
| Assay | Target | IC₅₀ | Reference |
| Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 38 nM | [1] |
| Cell Culture Assay | HIV-1 | 1.4 µM | [1] |
Pharmacological Activities of Calophyllum inophyllum Extracts and Other Inophyllums
While specific data for this compound is scarce in other therapeutic areas, extracts from C. inophyllum and other related inophyllum compounds have shown promising results. This information provides a valuable starting point for investigating the broader potential of this compound.
Table 2: Summary of Pharmacological Activities of C. inophyllum Extracts and Other Compounds
| Activity | Compound/Extract | Assay | Cell Line/Target | IC₅₀ / Result | Reference |
| Anti-inflammatory | C. inophyllum fruit extract | Cyclooxygenase (COX) Inhibition | - | 77% inhibition at 50 µg/mL | [3] |
| C. inophyllum fruit extract | Lipooxygenase (LOX) Inhibition | - | 88% inhibition at 50 µg/mL | [3] | |
| Anticancer | C. inophyllum fruit extract | MTT Assay | MCF-7 (Breast Cancer) | 23.59 µg/mL | [4] |
| C. inophyllum ethanolic leaf extract | MTT Assay | MCF-7 (Breast Cancer) | 120 µg/mL | [5][6] | |
| C. inophyllum seed oil extracts | MTT Assay | C6 Glioma | 0.22% (24h), 0.082% (48h) | [7] | |
| Antioxidant | C. inophyllum seed extract (maceration) | DPPH Radical Scavenging | - | 13.154 ppm | [8] |
| C. inophyllum seed extract (ultrasonic) | DPPH Radical Scavenging | - | 16.343 ppm | [8] | |
| Cytotoxicity | C. inophyllum fruit shell ethanolic extract | MTT Assay | WiDr (Colorectal Cancer) | 42.47 µg/mL | [9] |
| C. inophyllum seed ethanolic extract | MTT Assay | WiDr (Colorectal Cancer) | 1030.41 µg/mL | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in this guide.
Isolation and Purification of this compound
This compound is typically isolated from the leaves or seeds of Calophyllum inophyllum.[10] A general workflow for its isolation is as follows:
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme. A common method involves a non-radioactive ELISA-based kit.[11]
-
Reagent Preparation : Prepare the reaction buffer, template/primer solution, dNTP mix, and recombinant HIV-1 RT enzyme according to the manufacturer's instructions.
-
Reaction Setup : In a microplate, combine the reaction buffer, template/primer, dNTPs, and the test compound (this compound) at various concentrations.
-
Enzyme Addition : Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow for DNA synthesis.
-
Detection : The newly synthesized DNA, which is labeled with biotin and digoxigenin, is transferred to a streptavidin-coated plate. An anti-digoxigenin-peroxidase conjugate is added, followed by a colorimetric substrate.
-
Data Analysis : The absorbance is measured using a microplate reader. The percentage of RT inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Anti-HIV Assay
This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.
-
Cell Culture : Maintain a suitable host cell line (e.g., MT-4 cells) in an appropriate culture medium.
-
Infection : Infect the cells with a known titer of HIV-1.
-
Treatment : Immediately after infection, add the test compound (this compound) at various concentrations to the cell cultures.
-
Incubation : Incubate the treated and untreated (control) infected cells for a period that allows for viral replication (e.g., 4-5 days).
-
Endpoint Measurement : The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an ELISA kit.
-
Data Analysis : The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated versus untreated infected cells. The IC₅₀ value is determined from the dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][12][13][14]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.
-
Incubation : Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2][4][5][6]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture : In a microplate, add the test compound (this compound) at various concentrations to the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the decrease in absorbance at 517 nm.
-
Data Analysis : Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Signaling Pathways
While the direct effects of isolated this compound on specific signaling pathways are not yet fully elucidated, studies on Calophyllum inophyllum extracts suggest potential modulation of key cellular pathways involved in inflammation and apoptosis.
Potential Anti-inflammatory Mechanism via NF-κB Pathway
Extracts from C. inophyllum have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of NF-κB to the nucleus.
Potential Anticancer Mechanism via Apoptosis Induction
Extracts from C. inophyllum have been observed to induce apoptosis in cancer cells. This process may involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-HIV agent, with potent activity against the HIV-1 reverse transcriptase. While its efficacy in other pharmacological areas requires more direct investigation, the broader activities of Calophyllum inophyllum extracts suggest that this compound may possess anti-inflammatory, anticancer, and antioxidant properties.
Future research should focus on:
-
Conducting specific in vitro and in vivo studies to determine the IC₅₀ values of isolated this compound for its anti-inflammatory, anticancer, and antioxidant activities.
-
Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Performing preclinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.
This comprehensive approach will be essential to fully unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. marinebiology.pt [marinebiology.pt]
- 5. mdpi.com [mdpi.com]
- 6. iomcworld.com [iomcworld.com]
- 7. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. In-Vitro Evaluation of Antibacterial, Antifungal and Anti-HIV Effects of Calophylluminophyllum Leaf Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Inophyllum B from Calophyllum inophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllum inophyllum, a widespread tropical tree, is a rich source of bioactive secondary metabolites, including the notable coumarin, Inophyllum B. This compound has garnered significant scientific interest due to its potent anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). These application notes provide a comprehensive overview of the extraction and isolation of this compound, its known biological activities, and detailed experimental protocols for its purification.
Data Presentation: Extraction Methods and Yields
The extraction of bioactive compounds from C. inophyllum can be achieved through various methods, each with its own efficiency and resulting yield. The choice of method and solvent significantly impacts the composition and quantity of the extracted compounds. Below is a summary of common extraction techniques and reported yields for different extracts from C. inophyllum. It is important to note that specific yield data for pure this compound is often not explicitly reported in the literature; the data presented here pertains to crude extracts or fractions rich in coumarins.
| Plant Part | Extraction Method | Solvent(s) | Typical Yield of Crude Extract | Reference |
| Seeds | Maceration | Ethanol | Higher than ultrasonic method | [1] |
| Seeds | Ultrasonic-assisted | Ethanol | Lower than maceration | [1] |
| Seeds | Mechanical Press | N/A | 33.46% oil (from seeds with 1.2% moisture) | [2] |
| Leaves | Reflux | Methanol | 18.76% | [3] |
| Fruits | Maceration | Dichloromethane:Methanol (1:1) | Not specified | [4] |
| Seeds | Solvent Extraction | 90% Ethanol | High recovery of coumarin mixture | [5] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from the seeds of Calophyllum inophyllum, based on methodologies reported in the scientific literature.
Protocol 1: Extraction of Crude Coumarin-Rich Fraction
Objective: To obtain a crude extract from C. inophyllum seeds enriched with this compound and other coumarins.
Materials:
-
Dried seeds of Calophyllum inophyllum
-
Methanol or Ethanol (analytical grade)
-
Dichloromethane (analytical grade)
-
Grinder or mill
-
Large glass container with a lid for maceration
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Air-dry the seeds of C. inophyllum at room temperature until they are brittle. Grind the dried seeds into a coarse powder using a grinder or mill.
-
Extraction:
-
Place the powdered seeds in a large glass container.
-
Add a solvent mixture of dichloromethane and methanol (1:1 v/v) to the container, ensuring the powder is fully submerged. A solvent-to-sample ratio of 10:1 (v/w) is recommended.
-
Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting viscous, dark green to brown residue is the crude extract.
-
Protocol 2: Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, methanol (all analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
Part A: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. Start with a low percentage of ethyl acetate (e.g., 2-5%) and incrementally increase it (e.g., 10%, 20%, 50%, up to 100%).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp (254 nm and 366 nm).
-
Combine the fractions that show a similar TLC profile corresponding to coumarins (often appearing as fluorescent spots).
-
Part B: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 beads in methanol for several hours. Pack a chromatography column with the swollen Sephadex LH-20.
-
Sample Application: Concentrate the combined fractions from the silica gel column that are rich in this compound. Dissolve the residue in a minimal amount of methanol.
-
Elution: Apply the dissolved sample to the top of the Sephadex LH-20 column. Elute the column with methanol as the mobile phase.
-
Final Purification: Collect the fractions and monitor them by TLC. Combine the fractions containing pure this compound. The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway: Mechanism of Action of this compound as an NNRTI
This compound is known to inhibit the activity of HIV-1 reverse transcriptase. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.
Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Biological Activity of this compound and Related Compounds
The primary and most well-documented biological activity of this compound is its potent inhibition of HIV-1 reverse transcriptase.[5] While specific studies on other signaling pathways directly affected by isolated this compound are limited, extracts of C. inophyllum and other isolated compounds, such as calophyllolide, have demonstrated a range of other biological effects, suggesting potential broader activities for its constituents.
-
Anti-inflammatory Activity: Crude extracts of C. inophyllum fruits have been shown to inhibit cyclooxygenase and lipooxygenase activities.[4] Calophyllolide, another coumarin from the plant, has demonstrated anti-inflammatory effects by down-regulating pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulating the anti-inflammatory cytokine IL-10.[6][7] An acetone extract of the leaves was also found to suppress the expression of iNOS, COX-2, and NF-κB in a dose-dependent manner.[8][9]
-
Anticancer Activity: Extracts from C. inophyllum have shown cytotoxic effects against various cancer cell lines.[10][11][12] For instance, a fruit extract induced apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, involving the modulation of Bcl-2 and Bax proteins and the activation of caspase-3.[10] Oil extracts have also been shown to induce apoptosis in glioma cells.[13]
While these activities are promising, it is crucial to conduct further research to determine if this compound itself contributes to these anti-inflammatory and anticancer effects and to elucidate the specific molecular pathways involved. The known inhibitory effect of C. inophyllum extracts on NF-κB, a key regulator of inflammation and cell survival, suggests a potential area for future investigation regarding this compound's mechanism of action in these contexts.[8][9]
References
- 1. gjesm.net [gjesm.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 5. Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (<i>Calophyllum inophyllum</i>) oil and its antioxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantification of Inophyllum B in Plant Extracts using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Inophyllum B, a bioactive pyranocoumarin found in Calophyllum inophyllum, using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The method is based on a published screening procedure and is intended for the analysis of crude or purified plant extracts. This application note includes instrument parameters, sample preparation guidelines, and a protocol for method validation to ensure data quality and reliability in research and drug development settings.
Introduction
This compound is a naturally occurring pyranocoumarin isolated from various parts of the Calophyllum inophyllum tree. Along with other related compounds like calophyllolide and other inophyllums, it has garnered significant interest for its potential therapeutic properties, including anti-HIV activity.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and the development of new therapeutic agents. This application note details an HPLC method suitable for this purpose.
Experimental Protocol
This protocol is adapted from the method described by Laure et al. (2008) for the screening of inophyllums in Calophyllum inophyllum leaf extracts.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Iso-octane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | Silica column (e.g., Uptisphere type, 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | A: Iso-octaneB: Isopropanol |
| Gradient Elution | 1% to 20% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 360 nm |
| Injection Volume | 15 µL |
| Retention Time of this compound | Approximately 23.9 minutes |
Sample Preparation
-
Extraction:
-
Weigh a known amount of dried and powdered plant material (e.g., 10 g of C. inophyllum leaves).
-
Macerate the material in a suitable solvent, such as ethyl acetate (e.g., 100 mL), at room temperature for an extended period (e.g., one week) to ensure thorough extraction.
-
Filter the extract to remove solid plant debris.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the crude extract.
-
Dissolve the extract in the initial mobile phase (e.g., 95:5 iso-octane:isopropanol) to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Solution Preparation
-
Stock Solution:
-
Accurately weigh a precise amount of this compound reference standard (e.g., 1 mg).
-
Dissolve in a suitable solvent (e.g., methanol or the initial mobile phase) in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Method Validation Protocol
While the chromatographic method is established, full validation is necessary to ensure its suitability for quantitative purposes. The following parameters should be assessed according to ICH guidelines.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be pure and well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative results from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Calophyllum inophyllum Extracts
| Sample ID | Plant Part | This compound Concentration (mg/kg of dry weight) |
| Example 1 (Austral Archipelago) | Leaves | Up to 39.0 |
| Example 2 (Society Archipelago) | Leaves | Variable |
| Example 3 (Marquesas Archipelago) | Leaves | Variable |
| Example 4 (Tuamotu Archipelago) | Leaves | Variable |
Note: The concentrations presented are examples based on the range reported in the literature and will vary depending on the geographical origin and specific plant material.
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD %) | < 1.5% |
| Accuracy (Recovery %) | 99.2% |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.80 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable approach for the quantification of this compound in plant extracts. Adherence to the specified chromatographic conditions and the implementation of a thorough method validation protocol are essential for obtaining accurate and reproducible results. This method is a valuable tool for researchers and professionals involved in the study and development of natural products derived from Calophyllum inophyllum.
References
Inophyllum B: A Promising Cancer Chemopreventive Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inophyllum B, a coumarin derivative isolated from the tropical plant Calophyllum inophyllum, has emerged as a compound of interest in the field of cancer chemoprevention. Extracts from Calophyllum inophyllum have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. While research has predominantly focused on crude extracts, the underlying bioactivity is attributed to a concert of phytochemicals, including this compound. These application notes provide a comprehensive overview of the methodologies and protocols to investigate this compound as a cancer chemopreventive agent, based on the established activities of Calophyllum inophyllum extracts. The protocols detailed below are adapted from studies on these extracts and are intended to serve as a foundational guide for research on the purified this compound compound.
Mechanism of Action
Calophyllum inophyllum extracts exert their anticancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway and modulation of key signaling pathways. The proposed mechanism for this compound involves:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism. This is achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (G0/G1 and G2/M phases) prevents the proliferation of cancerous cells.[1]
-
Modulation of Signaling Pathways: Primarily, the p53 and NF-κB signaling pathways are implicated. Activation of the p53 pathway leads to apoptosis, while inhibition of the pro-survival NF-κB pathway enhances cancer cell death.
Data Presentation
The following tables summarize the quantitative data obtained from studies on Calophyllum inophyllum extracts, providing a reference for the expected efficacy.
Table 1: Cytotoxicity of Calophyllum inophyllum Extracts against Various Cancer Cell Lines
| Cell Line | Cancer Type | Extract Source | IC50 Value | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | Fruit | 19.63 µg/mL | 24 | [2] |
| MCF-7 | Breast Adenocarcinoma | Fruit | 23.59 µg/mL | 24 | [1] |
| MCF-7 | Breast Adenocarcinoma | Ethanolic Leaf | 120 µg/mL | Not Specified | [3] |
| WiDr | Colorectal Carcinoma | Fruit Shells | 42.47 µg/mL | Not Specified | [4] |
| C6 | Glioma | Oil | 0.22% (v/v) | 24 | [5] |
| C6 | Glioma | Oil | 0.082% (v/v) | 48 | [5] |
| K562 | Lymphoblast | Ethanolic Leaf | 7.2 µg/mL (Caloxanthone N) | Not Specified | [6] |
| K562 | Lymphoblast | Ethanolic Leaf | 6.3 µg/mL (Gerontoxanthone C) | Not Specified | [6] |
Note: The IC50 values presented are for crude extracts and not purified this compound. These values can serve as a starting point for determining the effective concentration range for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cancer chemopreventive potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, WiDr)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to start with a concentration range informed by the IC50 values of the crude extracts (e.g., 1-100 µM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the IC50 concentration of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cancer cells treated with this compound and untreated control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Application Notes: Inophyllum B for In Vitro Anti-Inflammatory Studies
Introduction
Inophyllum B is a pyranocoumarin compound isolated from the plant Calophyllum inophyllum.[1][2] Various extracts and compounds from Calophyllum inophyllum have demonstrated significant anti-inflammatory, anti-HIV, and wound-healing properties, making its constituent phytochemicals promising candidates for drug development.[2][3] The inflammatory response, when dysregulated, contributes to numerous chronic diseases. Key mediators in this process include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely controlled by the activation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6]
These application notes provide a comprehensive framework and detailed protocols for investigating the in vitro anti-inflammatory potential of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.
Objective
To provide researchers, scientists, and drug development professionals with detailed protocols to assess the anti-inflammatory activity of this compound and to elucidate its potential mechanism of action by examining its effects on key inflammatory mediators and signaling pathways.
Experimental Design and Workflow
The overall experimental workflow is designed to first establish a non-cytotoxic concentration range for this compound, followed by a systematic evaluation of its anti-inflammatory effects and underlying molecular mechanisms in LPS-stimulated macrophages.
Experimental Protocols
Protocol 1: Cell Culture and Cytotoxicity Assay (MTT)
Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for 24 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 246.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight. Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include wells for control (no treatment), LPS only, and this compound only.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6)
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Supernatants from Protocol 2
Procedure:
-
Assay Principle: The assay is a sandwich ELISA where a capture antibody specific to the cytokine is pre-coated onto a 96-well plate. Cytokines in the sample bind to this antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP and a substrate solution, leading to a colorimetric signal proportional to the amount of cytokine present.[8][9]
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 2. Centrifuge to remove any cellular debris if necessary.
-
ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions. A general procedure is as follows: a. Add standards and samples to the appropriate wells of the pre-coated plate and incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the wells. e. Add Streptavidin-HRP solution and incubate. f. Wash the wells. g. Add the substrate solution (e.g., TMB) and incubate until color develops. h. Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm.[10]
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB Signaling Proteins
Objective: To determine if this compound inhibits the expression of iNOS and COX-2 and modulates the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for an appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2). Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein expression.[12][13]
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control (Vehicle) | - | 100.0 ± 4.5 |
| This compound | 1 | 99.1 ± 5.2 |
| This compound | 5 | 98.5 ± 3.9 |
| This compound | 10 | 97.2 ± 4.8 |
| This compound | 25 | 95.6 ± 5.1 |
| This compound | 50 | 85.3 ± 6.3 |
| this compound | 100 | 62.4 ± 7.1 |
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 1.2 ± 0.3 | 55.4 ± 8.1 | 30.1 ± 5.5 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 2850.7 ± 150.2 | 1540.3 ± 112.8 |
| LPS + this compound (5 µM) | 35.1 ± 3.1 | 2100.5 ± 135.7 | 1150.6 ± 98.4 |
| LPS + this compound (10 µM) | 22.6 ± 2.5 | 1450.2 ± 110.9 | 780.9 ± 75.1 |
| LPS + this compound (25 µM) | 10.4 ± 1.8 | 820.6 ± 95.3 | 450.2 ± 50.7 |
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment Group | Relative iNOS Expression | Relative COX-2 Expression |
|---|---|---|
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (10 µM) | 0.52 ± 0.06 | 0.61 ± 0.07 |
| LPS + this compound (25 µM) | 0.21 ± 0.04 | 0.29 ± 0.05 |
Proposed Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling cascades, such as NF-κB and MAPK, which are activated by LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation via Toll-like receptor 4 (TLR4), a signaling cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus and induce the transcription of target genes, including iNOS, COX-2, TNF-α, and IL-6.[11][14] this compound may exert its effect by preventing the phosphorylation and degradation of IκBα.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another critical pathway activated by LPS. These kinases, once phosphorylated, can activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes.[15][16] The anti-inflammatory activity of many natural products is associated with their ability to suppress the phosphorylation of p38, JNK, or ERK. This compound may inhibit the phosphorylation of these key MAPK proteins.
References
- 1. This compound | C25H24O5 | CID 72412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calophyllum inophyllum [prota.prota4u.org]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimicrobial Activity Testing of Inophyllum B and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for evaluating the antimicrobial properties of Inophyllum B and other related coumarins isolated from Calophyllum inophyllum.
Introduction and Scientific Context
Calophyllum inophyllum is a rich source of bioactive secondary metabolites, including a variety of coumarins and xanthones.[1][2] Extracts from this plant have demonstrated significant antibacterial and antifungal activities against a broad spectrum of pathogens.[3][4][5] Several specific compounds, known as inophyllums, have been isolated and studied for their pharmacological properties.
It is scientifically crucial to note that while multiple compounds from C. inophyllum exhibit antimicrobial effects, research indicates a differentiation in their primary activities. Studies have shown that Inophyllum C and Inophyllum E possess significant antibacterial and antifungal properties.[6][7] In contrast, This compound has been identified as having its most potent activity as an antiretroviral agent, particularly against HIV-1 reverse transcriptase.[1][6][7]
Therefore, while the following protocols are suitable for testing the antimicrobial potential of any pure compound, including this compound, researchers should be aware that Inophyllum C and E are reported to be more potent candidates for antibacterial and antifungal screening based on current literature.[6] These protocols are designed to provide a standardized framework for screening and quantifying the antimicrobial efficacy of these compounds.
Data Presentation: Antimicrobial Activity of Calophyllum inophyllum Derivatives
The following tables summarize quantitative data from studies on C. inophyllum extracts and isolated compounds. This data can serve as a benchmark for new experimental work.
Table 1: Minimum Inhibitory Concentration (MIC) of C. inophyllum Extracts and Compounds
| Extract/Compound | Test Organism | MIC Value | Reference |
| Methanol Leaf & Branch Extract | Gram-positive bacteria | 31.3-62.5 µg/mL | [8] |
| Methanol Leaf & Branch Extract | Escherichia coli | >2000 µg/mL | [8] |
| Inophyllum E | Staphylococcus aureus | <50 µg/mL | [6] |
| Inophyllum E | Staphylococcus epidermidis | <50 µg/mL | [6] |
| Inophyllum E | Pseudomonas aeruginosa | <50 µg/mL | [6] |
| Inophyllum E | Escherichia coli | 50 µg/mL | [6] |
| Inophyllum E | Klebsiella pneumoniae | 50 µg/mL | [6] |
| Inophyllum E | Bacillus subtilis | 50 µg/mL | [6] |
| Calophyllum inophyllum Oil (CIO1) | Propionibacterium acnes | 0.01-0.025% (v/v) | [9] |
| Calophyllum inophyllum Oil (CIO1) | Gram-positive bacteria | 0.01-0.1% (v/v) | [9] |
Table 2: Zone of Inhibition Data for C. inophyllum Extracts
| Extract | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Methanol Seed Oil Extract | Bacillus subtilis | Not Specified | 17 ± 1.73 | [3] |
| Methanol Seed Oil Extract | Staphylococcus aureus | Not Specified | 24 ± 1.15 | [3] |
| Methanol Seed Oil Extract | Escherichia coli | Not Specified | 19 ± 1.15 | [3] |
| Methanol Seed Oil Extract | Klebsiella pneumoniae | Not Specified | 18 ± 1.52 | [3] |
| Methanol Seed Oil Extract | Pseudomonas aeruginosa | Not Specified | 19 ± 1.73 | [3] |
| Petroleum Ether Leaf Extract | Shigella dysenteriae | 400 µ g/disc | 16 | [10] |
| Petroleum Ether Leaf Extract | Candida sp. | 200 µ g/disc | 14 | [10] |
Experimental Protocols
Protocol 1: Agar Well/Disk Diffusion Assay
This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of a test compound.
1. Materials
-
This compound (or other test compound)
-
Solvent (e.g., DMSO, ethanol)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
Sterile petri plates
-
Sterile cotton swabs
-
Micropipettes
-
Sterile cork borer (5-6 mm diameter) for well diffusion
-
Sterile blank paper discs (6 mm diameter) for disk diffusion
-
Positive control antibiotic discs (e.g., Tetracycline, Fluconazole)
-
Negative control (solvent-loaded disc/well)
-
Bacterial/fungal cultures
-
Incubator
-
Laminar flow hood
2. Methodology
-
Prepare Inoculum: Grow microbial cultures overnight in appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Agar Plates: Pour molten, sterilized MHA or SDA/PDA into sterile petri plates and allow them to solidify in a laminar flow hood.
-
Inoculate Plates: Dip a sterile cotton swab into the adjusted microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Prepare Test Compound: Dissolve this compound in a suitable solvent to achieve desired concentrations (e.g., 100, 200, 400 µg/mL).
-
Application of Compound:
-
For Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Aseptically add a fixed volume (e.g., 100 µL) of the dissolved test compound into each well.[4]
-
For Disk Diffusion: Impregnate sterile blank paper discs with a specific volume of the dissolved test compound. Allow the solvent to evaporate completely. Place the discs firmly on the inoculated agar surface.
-
-
Controls: Place positive control antibiotic discs and negative control (solvent-only) discs/wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).[4][10]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well/disc where microbial growth is inhibited) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Bacterial/fungal inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Microplate reader (optional, for OD measurement)
-
Resazurin or similar viability indicator (optional)
2. Methodology
-
Prepare Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Prepare Compound Stock: Dissolve the test compound in broth to create a stock solution at twice the highest desired test concentration.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix well and transfer 100 µL from the first column to the second, creating a two-fold serial dilution across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the adjusted microbial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL, and the inoculum will be at the target concentration.
-
Controls:
-
Growth Control: Wells containing 100 µL broth and 100 µL inoculum.
-
Sterility Control: Wells containing 200 µL of uninoculated broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or color change if using an indicator).
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
1. Materials
-
Results from the MIC test (the 96-well plate)
-
Sterile MHA or SDA/PDA plates
-
Micropipette
2. Methodology
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.
-
Incubation: Incubate the agar plates under the same conditions used for the initial culture.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in no microbial growth on the subculture plates (i.e., demonstrates a 99.9% reduction in the initial inoculum).
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing the antimicrobial activity of a natural product like this compound.
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. In-Vitro Evaluation of Antibacterial, Antifungal and Anti-HIV Effects of Calophylluminophyllum Leaf Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Wound Healing and Antibacterial Activity of Five Ethnomedical Calophyllum inophyllum Oils: An Alternative Therapeutic Strategy to Treat Infected Wounds | PLOS One [journals.plos.org]
- 10. phytojournal.com [phytojournal.com]
Application Notes and Protocols: Inophyllum B Antioxidant Capacity Assessment Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inophyllum B is a complex coumarin found in the plant Calophyllum inophyllum.[1][2] Coumarins as a class of compounds are recognized for their wide range of pharmacological activities, including antioxidant properties.[3][4] The assessment of the antioxidant capacity of this compound and extracts of Calophyllum inophyllum is crucial for understanding their therapeutic potential in combating oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.
This document provides detailed protocols for the most common in vitro antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—which are applicable for screening and characterizing the antioxidant potential of this compound or plant extracts containing it. Due to the limited availability of data on isolated this compound, the quantitative data presented herein pertains to various extracts of Calophyllum inophyllum, which is a primary natural source of this compound.
Potential Signaling Pathway: Nrf2 Activation by Coumarins
Coumarins are known to exert their antioxidant effects not only by direct radical scavenging but also through the modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response of coumarins is the Keap1/Nrf2/ARE pathway.[5][6][7]
Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain coumarins, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[6]
Quantitative Data Presentation
The following table summarizes the antioxidant capacity of various Calophyllum inophyllum extracts as reported in the literature. The data is primarily from the DPPH assay, expressed as IC50 values (the concentration required to scavenge 50% of the radicals). Lower IC50 values indicate higher antioxidant activity.
| Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Seed Oil | DPPH | 0.057 | [6] |
| Seed Extract (Maceration, Ethanol) | DPPH | 13.154 | [3][8] |
| Seed Extract (Ultrasonic, Ethanol) | DPPH | 16.343 | [3][8] |
| Leaves Extract (Methanol) | DPPH | 11.80 | [9] |
| Barks Extract (Methanol) | DPPH | 17.23 | [9] |
| Leaves Extract (DCM) | DPPH | 110 | [10][11] |
| Leaves Extract (Methanol) | DPPH | 230 | [10][11] |
| Leaves Extract | DPPH | 10.18 | [12] |
| Nuts Extract | DPPH | >100 (EC50) | [12] |
| Barks Extract (Methanol) | FRAP | ~1650 µM Fe(II)/g | [9] |
| Leaves Extract | FRAP | 2.89 mmol Fe2+/g | [12] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound) or extract
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.
-
Store the solution in an amber bottle and in the dark at 4°C.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[13]
-
-
Sample and Standard Preparation:
-
Dissolve the this compound or plant extract in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Prepare a series of dilutions of the sample (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of each sample or standard dilution to the wells of the microplate.
-
Prepare a blank well containing only the solvent.
-
Add 100 µL of the DPPH working solution to all wells.[5]
-
Mix gently.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at approximately 734 nm.[1][15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol or phosphate buffer (PBS)
-
Test compound (this compound) or extract
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the stock ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Sample and Standard Preparation:
-
Prepare a dilution series of the test sample and the Trolox standard in the appropriate solvent.
-
-
Assay Protocol (96-well plate):
-
Add 10 µL of each sample or standard dilution to the wells.
-
Add 190 µL of the ABTS•+ working solution to each well.[1]
-
Mix thoroughly.
-
-
Incubation:
-
Incubate the plate at room temperature for approximately 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by creating a standard curve of % inhibition versus Trolox concentration and expressing the antioxidant capacity of the sample as µM of Trolox equivalents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[16][17]
Materials:
-
Acetate buffer, 300 mM, pH 3.6
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine), 10 mM in 40 mM HCl
-
Ferric chloride (FeCl₃·6H₂O), 20 mM in water
-
Test compound (this compound) or extract
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a dilution series of the test sample.
-
Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol (96-well plate):
-
Add 30 µL of sample, standard, or blank (solvent) to the wells.
-
Add 270 µL of the pre-warmed FRAP reagent to all wells.
-
Mix well.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM of Fe(II) equivalents or Trolox equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates greater antioxidant protection.[4][18]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound) or extract
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer and store it at 4°C, protected from light. Dilute to a working concentration (e.g., 8 nM) immediately before use.[4]
-
Prepare a Trolox stock solution and create a standard curve by serial dilution (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
-
Prepare the AAPH solution (e.g., 153 mM) in phosphate buffer fresh for each assay and keep it at 37°C.[4]
-
-
Assay Protocol (96-well plate):
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector if available.
-
Immediately begin recording the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >95%. The excitation wavelength is ~485 nm and the emission wavelength is ~520 nm.[18]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
Conclusion
The protocols detailed in this document provide a robust framework for assessing the antioxidant capacity of this compound and related extracts from Calophyllum inophyllum. It is recommended to use a battery of assays, such as DPPH, ABTS, FRAP, and ORAC, to obtain a comprehensive understanding of the antioxidant potential, as each assay has a different underlying mechanism. While direct scavenging activity is important, further investigation into the cellular antioxidant effects, such as the modulation of the Nrf2 pathway, will provide deeper insights into the therapeutic potential of this compound. The provided data on Calophyllum inophyllum extracts serve as a valuable reference point for these investigations.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. agilent.com [agilent.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. gjesm.net [gjesm.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. iomcworld.com [iomcworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 18. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Inophyllum B low yield in extraction troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Inophyllum B from Calophyllum inophyllum.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Calophyllum inophyllum?
A1: The yield of this compound can vary significantly depending on the plant material, geographical location, and extraction method. One study reported a mean content of 9.45 mg/kg from the dried leaves of C. inophyllum collected from French Polynesia islands when extracted with ethyl acetate at room temperature.[1] It is important to note that this is the concentration in the crude extract and not the final yield of the purified compound.
Q2: Which part of the Calophyllum inophyllum plant is best for extracting this compound?
A2: this compound has been isolated from the leaves of Calophyllum inophyllum.[1] While other coumarins are found in the seeds, nuts, and root bark, the leaves are a documented source of this compound.[2]
Q3: What are the general causes of low recovery for secondary metabolites from plant sources?
A3: Low recovery rates can stem from a variety of factors including incomplete extraction, degradation of the target analyte, losses during cleanup and purification, and issues with analytical methods.[3] It is crucial to analyze the sample at each step of the process to identify where the loss is occurring.[3]
Q4: How does the choice of solvent affect the extraction of coumarins like this compound?
A4: The polarity of the solvent is a critical factor. For coumarins, which are a class of phenolics, solvents like ethanol and methanol, often in aqueous solutions, have been shown to be effective.[4] For example, the optimal condition for the extraction of a coumarin mixture from tamanu oil was found to be 90% ethanol.[4] The choice of solvent can also influence the co-extraction of impurities, which can complicate purification.
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that can lead to a low yield of this compound.
Problem 1: Low Concentration of this compound in the Crude Extract
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Plant Material | Use young, healthy leaves of Calophyllum inophyllum. Avoid old or senescent tissues which may have lower concentrations of secondary metabolites.[5] |
| Suboptimal Extraction Solvent | While ethyl acetate has been used, consider experimenting with other solvents of varying polarities, such as ethanol or methanol, which have proven effective for other coumarins.[1][4] Adjusting the water content in alcohol-based solvents can also impact extraction efficiency. |
| Insufficient Extraction Time or Temperature | Maceration at room temperature for an extended period (e.g., one week) has been reported.[1] However, for other coumarins, elevated temperatures (up to a certain point) can improve extraction efficiency. Be cautious, as high temperatures can also lead to degradation.[6] |
| Inadequate Sample Preparation | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Problem 2: Loss of this compound During Extraction and Purification
| Possible Cause | Troubleshooting Suggestion |
| Degradation of this compound | Coumarins can be unstable at high pH and elevated temperatures.[1][6] Avoid strongly basic conditions and excessive heat during extraction and solvent evaporation. If heating is necessary, use the lowest effective temperature. |
| Volatility of the Compound | While not highly volatile, some loss can occur during solvent evaporation under high vacuum and temperature. Use a rotary evaporator at a controlled temperature and pressure. |
| Losses During Liquid-Liquid Partitioning | If performing a liquid-liquid extraction to remove impurities, ensure the pH of the aqueous phase is optimized to keep this compound in the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. |
| Poor Recovery from Column Chromatography | The choice of stationary and mobile phases is critical. Silica gel is commonly used for the separation of coumarins.[7] A gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) is often effective. Monitor fractions carefully using Thin Layer Chromatography (TLC) to avoid premature pooling or loss of the target compound. |
Quantitative Data Summary
| Parameter | Value | Source |
| Mean Concentration of this compound in Leaf Extract | 9.45 mg/kg | Calophyllum inophyllum leaves from French Polynesia[1] |
| Extraction Solvent | Ethyl Acetate | [1] |
| Extraction Method | Maceration at room temperature for 1 week | [1] |
Experimental Protocols
Extraction of this compound from Calophyllum inophyllum Leaves
This protocol is adapted from the method described for the analysis of Inophyllums from C. inophyllum leaves.[1]
-
Sample Preparation: Collect fresh, healthy leaves of Calophyllum inophyllum. Air-dry the leaves in a well-ventilated area away from direct sunlight. Once fully dried, grind the leaves into a fine powder using a laboratory mill.
-
Maceration: Weigh 10 g of the dried leaf powder and place it in a suitable flask. Add 100 mL of ethyl acetate to the flask.
-
Extraction: Seal the flask and allow it to macerate at room temperature for one week with occasional agitation.
-
Filtration and Concentration: After one week, filter the mixture to separate the extract from the plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Purification (Optional Pre-purification): The resulting dark green oil can be further purified by passing it through a silica gel Sep-Pak cartridge to remove highly polar impurities before HPLC analysis or further column chromatography.[1]
Isolation and Purification of this compound by Column Chromatography
This is a general protocol for the purification of 4-phenylcoumarins adapted from methodologies used for similar compounds isolated from Calophyllum species.[7][8]
-
Preparation of the Column: Pack a glass chromatography column with silica gel (100-200 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Continue with further step-wise or linear increases in ethyl acetate concentration.
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitoring by TLC: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Postulated Signaling Pathway for the Anticancer Activity of Calophyllum inophyllum Extract
The following diagram illustrates a potential mechanism of action for a polyphenol-rich extract from C. inophyllum fruit in inducing apoptosis in cancer cells. While not specific to this compound, it represents a known pathway for bioactive compounds from this plant.[9]
Caption: Mitochondrial pathway of apoptosis induced by C. inophyllum extract.
References
- 1. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. The Extraction of Bioactive Agents from Calophyllum inophyllum L., and Their Pharmacological Properties [mdpi.com]
- 5. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 6. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inophyllum B stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inophyllum B, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
1. My this compound solution appears to be degrading. What are the likely causes?
This compound, like many complex natural products, can be susceptible to degradation in aqueous solutions. The primary causes of instability are likely to be:
-
Hydrolysis: The coumarin lactone ring in this compound can be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. This would lead to the opening of the lactone ring and a loss of biological activity.
-
Oxidation: The presence of dissolved oxygen, metal ions, or peroxides in your solution can lead to oxidative degradation of the molecule. Phenolic groups within the structure are particularly susceptible.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds like this compound.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
Troubleshooting Guide: Identifying the Cause of Degradation
| Symptom | Possible Cause | Recommended Action |
| Rapid loss of potency, change in pH | Hydrolysis | Control the pH of your solution with a suitable buffer system (see FAQ 3). Avoid extreme pH values.[2][3] |
| Solution changes color (e.g., yellowing) | Oxidation | Degas your solvent before use. Consider adding an antioxidant like ascorbic acid. Use high-purity water and avoid contamination with metal ions. |
| Degradation occurs even at low temperatures | Photodegradation | Protect your solution from light by using amber vials or covering your containers with aluminum foil.[1] |
| Degradation rate increases with temperature | Thermal Degradation | Store stock and working solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). Minimize time spent at room temperature. |
2. How can I monitor the stability of my this compound solution?
Regularly monitoring the stability of your this compound solution is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: HPLC for this compound Stability Monitoring
This is a general method that may require optimization for your specific equipment and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (this would need to be determined, but a photodiode array detector would be ideal to screen for optimal wavelengths).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a fresh stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO, methanol).
-
Dilute the stock solution to the desired concentration in your aqueous buffer. This is your t=0 sample.
-
Inject the t=0 sample into the HPLC to obtain the initial peak area for this compound.
-
Store your aqueous solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of your solution and inject it into the HPLC.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Data Presentation: Example Stability Data for this compound
The following table illustrates how you might present stability data. Note: This is example data as no specific degradation kinetics for this compound were found in the literature.
| Time (hours) | This compound Concentration (µg/mL) | % Remaining | Degradation Product 1 (Peak Area) |
| 0 | 100.0 | 100.0 | 0 |
| 1 | 95.2 | 95.2 | 1,234 |
| 2 | 90.5 | 90.5 | 2,456 |
| 4 | 82.1 | 82.1 | 4,890 |
| 8 | 68.3 | 68.3 | 9,780 |
| 24 | 35.7 | 35.7 | 25,123 |
3. What is the optimal pH for an aqueous solution of this compound?
Experimental Protocol: pH Stability Profile
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare solutions of this compound in each buffer.
-
Incubate the solutions at a constant temperature.
-
Monitor the concentration of this compound over time using the HPLC method described in FAQ 2.
-
The pH at which the degradation rate is slowest is the optimal pH for your solution.
4. I see new peaks in my chromatogram over time. What could they be?
The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. Identifying these products is important for understanding the degradation pathway.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
To identify these unknown peaks, you would typically use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, which helps in elucidating their structures.[5]
5. How should I prepare and store my this compound stock solutions?
To ensure the longevity of your this compound, follow these guidelines:
-
Stock Solution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, in which this compound is more stable. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh aqueous working solutions daily from your frozen stock. If you must store aqueous solutions, keep them at 2-8°C and protected from light for the shortest time possible.
Experimental Workflow for Stability Investigation
Caption: Workflow for investigating this compound stability in aqueous solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. Photodegradation of glyphosate in water and stimulation of by-products on algae growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. ijmr.net.in [ijmr.net.in]
Inophyllum B Assay Interference and Mitigation Technical Support Center
Welcome to the technical support center for researchers working with Inophyllum B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a natural product isolated from trees of the Calophyllum genus. It is a pyranocoumarin that has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the HIV-1 virus[1][2][3][4][5]. As an NNRTI, it binds to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, which is distinct from the substrate-binding site. This binding noncompetitively inhibits the enzyme's function, blocking viral replication[6][7].
Q2: Is there evidence of this compound causing assay interference?
A2: While direct, extensive studies documenting this compound as a frequent assay interferent are not prominent in the literature, some evidence suggests it may exhibit promiscuous behavior. For instance, its ability to inhibit reverse transcriptases from different viruses, such as avian myeloblastosis virus and Moloney murine leukemia virus, has led researchers to suggest it may be more promiscuous than other NNRTIs[1]. Given its structural characteristics as a natural product, it is prudent to proactively test for common interference mechanisms.
Q3: What are the most common types of assay interference to be aware of when working with natural products like this compound?
A3: Natural products can sometimes lead to false-positive results in high-throughput screening (HTS) assays through several mechanisms[8]:
-
Compound Aggregation: At micromolar concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins[9][10][11][12].
-
Redox Cycling: Certain compounds can undergo redox cycling in the presence of reducing agents (like DTT, which is common in assay buffers), leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can oxidize and inactivate enzymes, leading to a false signal of inhibition[13][14][15].
-
Thiol Reactivity: Electrophilic compounds can covalently modify reactive cysteine residues on target proteins, leading to irreversible inhibition that may not be specific to the intended binding site[16].
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based assay readouts.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential assay interference from this compound.
Issue 1: Observed inhibition is not reproducible or varies significantly between experiments.
This could be a sign of non-specific inhibition due to compound aggregation.
Troubleshooting Workflow: Aggregation
Caption: Troubleshooting workflow for aggregation-based interference.
Mitigation Protocol: Detergent-Based Assay for Promiscuous Inhibitors
This protocol is adapted from established methods for identifying aggregation-based inhibition[8][9][10][11][12].
Objective: To determine if the inhibitory activity of this compound is attenuated by the presence of a non-ionic detergent, which would indicate an aggregation-based mechanism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
96-well microplates (black or clear, depending on the assay readout)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10% (v/v) stock solution of Triton X-100 in deionized water.
-
Prepare two sets of assay buffers: one with and one without 0.02% Triton X-100. This will result in a final concentration of 0.01% in the assay.
-
-
Set up Assay Plates:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add your target enzyme to both sets of assay buffers (with and without detergent).
-
Add the this compound dilutions to the wells. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Include positive and negative controls for both conditions.
-
-
Incubation: Incubate the plate according to your standard assay protocol to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Read Plate: Measure the reaction progress on a plate reader at the appropriate wavelength and time points.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound in the presence and absence of Triton X-100.
-
Plot dose-response curves and compare the IC₅₀ values.
-
Interpretation of Results:
| Observation | Interpretation |
| IC₅₀ value significantly increases (e.g., >2-fold) in the presence of detergent. | Inhibition is likely due to an aggregation-based mechanism[10]. |
| IC₅₀ value remains unchanged or changes minimally. | Aggregation is unlikely to be the cause of inhibition. |
Issue 2: Inhibition is observed with a target enzyme known to be sensitive to redox-active compounds.
This may indicate that this compound is acting as a redox cycler in your assay system.
Troubleshooting Workflow: Redox Cycling
Caption: Troubleshooting workflow for redox cycling interference.
Mitigation Protocol: Resazurin Assay for Redox Activity
This protocol is designed to detect the generation of H₂O₂ by compounds undergoing redox cycling in the presence of DTT[14].
Objective: To determine if this compound generates reactive oxygen species through redox cycling.
Materials:
-
This compound stock solution (in DMSO)
-
Resazurin
-
Horseradish peroxidase (HRP)
-
Dithiothreitol (DTT)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Black 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Resazurin in DMSO.
-
Prepare working solutions of HRP and DTT in phosphate buffer.
-
-
Set up Assay Plate:
-
Add phosphate buffer to the wells of a black 96-well plate.
-
Add serial dilutions of this compound. Include a known redox cycler (e.g., β-lapachone) as a positive control and DMSO as a negative control.
-
Add HRP and Resazurin to all wells.
-
-
Initiate Reaction: Add DTT to all wells to initiate the redox cycling reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Read Plate: Measure the fluorescence of resorufin (the product of resazurin reduction) using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: An increase in fluorescence compared to the negative control indicates the production of H₂O₂ and suggests that the compound is a redox cycler.
Interpretation of Results:
| Observation | Interpretation |
| Dose-dependent increase in fluorescence. | This compound is likely undergoing redox cycling. |
| No significant increase in fluorescence. | Redox cycling is an unlikely interference mechanism. |
Issue 3: Inhibition appears to be irreversible.
This could indicate that this compound is a reactive compound, potentially modifying thiol groups on the target protein.
Mitigation Protocol: Thiol Reactivity Assessment
This protocol helps determine if a compound's activity is dependent on its reaction with free thiols[16][17][18][19][20].
Objective: To assess if the inhibitory activity of this compound is sensitive to the presence of a high concentration of a competing thiol, such as DTT.
Procedure:
-
Run Primary Assay with and without High DTT:
-
Perform your primary enzyme inhibition assay under standard conditions.
-
Run a parallel assay where a high concentration of DTT (e.g., 1-5 mM) is added to the assay buffer[16].
-
-
Data Analysis:
-
Calculate and compare the IC₅₀ values for this compound from both assays.
-
Interpretation of Results:
| Observation | IC₅₀ Shift with High DTT | Interpretation |
| Significant rightward shift | >5-fold increase | Strong evidence for thiol reactivity. |
| Minimal or no shift | <2-fold change | Thiol reactivity is unlikely. |
This compound Signaling Pathway
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound targets a key step in the HIV-1 replication cycle.
Caption: Mechanism of action of this compound as an HIV-1 NNRTI.
This technical support guide is intended to provide a framework for identifying and mitigating potential assay interference when working with this compound. Researchers should always consider the specific nature of their assay system and employ appropriate controls to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple assay for detection of small-molecule redox activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. thermofisher.com [thermofisher.com]
- 19. sfrbm.org [sfrbm.org]
- 20. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
Technical Support Center: Inophyllum B Degradation Studies
This center provides essential guidance for researchers, scientists, and drug development professionals investigating the degradation of Inophyllum B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a forced degradation study on this compound. What stress conditions should I apply?
A1: Forced degradation studies are crucial for understanding the stability of a drug substance.[1][2] For a pyranocoumarin like this compound, a comprehensive study should include the following conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures. Coumarin lactone rings are often susceptible to alkaline hydrolysis.
-
Neutral Hydrolysis: Water at a controlled temperature (e.g., 60-80°C).
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Exposing the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[1]
Q2: My initial stress conditions resulted in either 0% or 100% degradation of this compound. How should I adjust my experimental parameters?
A2: This is a common issue. The key is to systematically adjust the stressor intensity.
-
If 0% Degradation: Increase the stress. You can do this by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the exposure time.
-
-
If 100% Degradation: Decrease the stress. You can achieve this by:
-
Decreasing the concentration of the stressor.
-
Lowering the temperature (e.g., perform base hydrolysis at 5°C instead of room temperature).
-
Shortening the exposure time.
-
It is recommended to run a time-course experiment (e.g., sampling at 2, 4, 8, 12, 24 hours) to find the optimal endpoint for achieving the target degradation level.
Q3: How can I identify and characterize the unknown peaks in my chromatogram after a degradation study?
A3: The primary technique for identifying unknown degradation products is high-resolution mass spectrometry, typically UPLC-QTOF-MS/MS.[3][4][5] This method provides accurate mass measurements of both the parent ion and its fragments, which is essential for proposing elemental compositions and structures.[5][6] For definitive structure confirmation, the degradation products may need to be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]
Q4: I am having trouble interpreting the mass spectrometry (MS/MS) fragmentation data. What is the general approach?
A4: Interpreting MS/MS spectra involves a logical process:
-
Determine Elemental Composition: Use the accurate mass of the parent ion to determine its most likely elemental formula.
-
Compare with Parent Drug: Compare the mass and formula of the degradation product to that of this compound. The mass shift indicates the type of chemical modification (e.g., +16 Da suggests oxidation, +18 Da suggests hydrolysis).
-
Analyze Fragment Ions: Propose fragmentation pathways for the parent drug (this compound). Then, see if the fragments of the degradation product are consistent with the proposed structural modification. For example, if a modification occurred on a specific side chain, fragments containing that side chain should show a corresponding mass shift, while fragments of the unmodified core may remain the same.
-
Propose a Structure: Based on the evidence, propose a plausible chemical structure for the degradation product.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 80°C. Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at intervals and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals.
-
Thermal Degradation: Store a known quantity of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose both solid this compound and a 100 µg/mL solution (in a quartz cuvette) to photostability chamber conditions. Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method.
Protocol 2: UPLC-QTOF-MS/MS for Degradation Product Identification
This protocol describes the use of UPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer for structural elucidation.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Acquity CSH C18, 100 x 2.1 mm, 1.7 µm) is typically used.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the degradation products from the parent compound (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all products.
-
Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Use data-dependent acquisition (DDA) or similar mode. Set a collision energy ramp (e.g., 10-40 eV) to generate fragment ions for the most abundant parent ions in each scan.
-
-
Data Analysis: Process the acquired data using appropriate software. Extract chromatograms, identify peaks corresponding to degradation products, determine their accurate masses, and analyze the MS/MS fragmentation patterns to propose structures.[3][4]
Data Presentation
Quantitative results from degradation studies should be organized for clear comparison. The table below serves as a template for summarizing your findings.
| Stress Condition | Degradation Product ID | Retention Time (min) | Observed m/z [M+H]⁺ | Molecular Formula | % Degradation of this compound |
| 0.1 M HCl, 80°C, 24h | DP-1 | 8.5 | 425.1648 | C₂₅H₂₄O₆ | 15.2% |
| 0.1 M HCl, 80°C, 24h | DP-2 | 10.2 | 407.1543 | C₂₅H₂₂O₅ | |
| 0.1 M NaOH, RT, 4h | DP-3 | 6.3 | 443.1754 | C₂₅H₂₆O₇ | 22.5% |
| 30% H₂O₂, RT, 8h | DP-4 | 11.5 | 441.1598 | C₂₅H₂₄O₇ | 11.8% |
| Photolytic (Solid) | - | - | - | - | < 1% |
| Thermal (Solid) | - | - | - | - | < 2% |
| Note: Data presented in this table is hypothetical and for illustrative purposes only. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for identifying and characterizing degradation products of this compound.
Caption: Workflow for forced degradation, analysis, and structural confirmation.
Hypothetical Degradation Pathway: Lactone Hydrolysis
Coumarins like this compound contain a lactone ring that is susceptible to hydrolysis, particularly under basic conditions. This diagram illustrates this potential degradation pathway.
Caption: Potential hydrolytic degradation pathway for the coumarin lactone ring.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis [frontiersin.org]
Technical Support Center: Inophyllum B Batch-to-Batch Variability Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Inophyllum B and its parent extract from Calophyllum inophyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of scientific interest?
A1: this compound is a natural pyranocoumarin compound isolated from plants of the Calophyllum genus, particularly Calophyllum inophyllum. It has garnered significant scientific interest due to its potent biological activities, most notably as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, giving it promising anti-HIV properties.[1][2][3] Additionally, extracts of C. inophyllum, which contain this compound and related compounds, have demonstrated anti-inflammatory, antioxidant, and anticancer activities in preclinical studies.[4][5][6]
Q2: What causes batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extracts like those from C. inophyllum is a well-documented challenge.[7][8] This variability can significantly impact the concentration and profile of bioactive compounds, including this compound. Key contributing factors include:
-
Geographical Origin: The chemical composition of C. inophyllum can vary depending on the geographical location where the plant is grown.[9]
-
Genetic Diversity: Different genetic variants of the plant can produce different profiles of secondary metabolites.
-
Environmental Conditions: Factors such as climate, soil composition, and rainfall can influence the biosynthesis of phytochemicals.
-
Harvesting Time and Plant Part Used: The concentration of bioactive compounds can differ in various parts of the plant (leaves, seeds, bark) and can fluctuate with the seasons.[10]
-
Extraction and Processing Methods: The choice of solvent, extraction technique (e.g., maceration, Soxhlet), and subsequent purification steps can significantly alter the final composition of the extract.[11][12][13][14]
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
A3: Uncontrolled batch-to-batch variability can lead to several experimental issues, including:
-
Inconsistent Biological Activity: Different batches of extract may exhibit varying levels of efficacy in biological assays due to differing concentrations of this compound and other synergistic or antagonistic compounds.
-
Difficulties in Standardization: Variability poses a significant hurdle in the development of standardized botanical drugs where consistent potency and safety are paramount.
Q4: How can I assess the quality and consistency of my this compound extract batches?
A4: A combination of analytical techniques is recommended for the quality control of C. inophyllum extracts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful tool for creating a chemical fingerprint of your extract. This allows for the identification and quantification of key markers like this compound. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile components.
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity Observed Between Batches
Problem: You observe a significant difference in the anti-HIV or anticancer efficacy of two different batches of C. inophyllum extract, even though they were used at the same concentration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Different Concentrations of this compound | 1. Quantify the concentration of this compound in each batch using a validated HPLC method with a certified reference standard. 2. Normalize the dose of the extract used in your biological assays based on the actual this compound content. |
| Variation in the Profile of Other Bioactive Compounds | 1. Perform a comprehensive chemical fingerprinting of each batch using HPLC-DAD or LC-MS to compare the overall phytochemical profile. 2. Consider that other coumarins or xanthones in the extract may have synergistic or antagonistic effects. |
| Presence of Degradation Products | 1. Assess the stability of your extract under your storage conditions. 2. Use fresh extracts for experiments whenever possible. |
Guide 2: HPLC Analysis Troubleshooting for this compound Quantification
Problem: You are experiencing issues with your HPLC analysis, such as peak tailing, shifting retention times, or poor resolution, which is affecting the accurate quantification of this compound.
Potential Causes and Solutions:
| Issue | Potential Cause | Solution |
| Peak Tailing | Interaction with active silanols on the column. | Use a high-purity silica-based column; consider adding a basic mobile phase additive like triethylamine (TEA).[15] |
| Column overload. | Reduce the injection volume or dilute the sample.[15] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing.[16] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[16] | |
| Column degradation. | Flush the column or replace it if performance does not improve. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., solvent ratio, pH). |
| Worn-out column. | Replace the analytical column. | |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents; flush the detector cell with a strong organic solvent.[16] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[16] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound in C. inophyllum extracts. Method optimization will be required based on the specific instrumentation and extract matrix.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade), preferably purified using a system like Milli-Q.
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound reference standard (of known purity).
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start with a higher concentration of Solvent A, and gradually increase the concentration of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of this compound (typically around 254 nm and 310 nm).
-
Injection Volume: 10-20 µL.
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
Sample Preparation: Dissolve a known weight of the dried C. inophyllum extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the extract samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in HIV-1 Inhibition
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.
Diagram 2: Proposed Anticancer Signaling Pathway of C. inophyllum Extract
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by C. inophyllum extract.
Diagram 3: Workflow for Batch-to-Batch Variability Analysis
Caption: A logical workflow for the analysis of batch-to-batch variability.
References
- 1. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yellow and green pigments from Calophyllum inophyllum L. seed oil induce cell death in colon and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemodiversity of Calophyllum inophyllum L. oil bioactive components related to their specific geographical distribution in the South Pacific region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. gjesm.net [gjesm.net]
- 12. The Extraction of Bioactive Agents from Calophyllum inophyllum L., and Their Pharmacological Properties [mdpi.com]
- 13. scholar.its.ac.id [scholar.its.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing the Bioavailability of Inophyllum B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Inophyllum B.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of this compound and strategies for its enhancement.
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a 4-phenylcoumarin, a type of natural phenolic compound isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum. It has demonstrated significant biological activities, with its most prominent potential being a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI), making it a candidate for anti-HIV therapy.[1][2]
Q2: What are the primary challenges to the oral bioavailability of this compound?
A2: The primary challenge to the oral bioavailability of this compound is its poor aqueous solubility.[3] Like many polyphenolic compounds, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a rate-limiting step for absorption. While its membrane permeability is predicted to be reasonable, its low solubility is the main obstacle to achieving therapeutic concentrations in the bloodstream after oral administration.
Q3: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the poor solubility of this compound. The most promising approaches include:
-
Nanoemulsions: These are oil-in-water or water-in-oil nanometric dispersions that can encapsulate hydrophobic drugs like this compound in the oil phase, increasing their solubilization and absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would be entrapped within the lipid bilayer, protecting it from degradation and enhancing its transport across the intestinal membrane.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.
Q4: Are there any known signaling pathways affected by this compound?
A4: The primary known mechanism of action for this compound is the inhibition of the HIV-1 reverse transcriptase enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.
II. Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation and evaluation of this compound.
Troubleshooting Low Encapsulation Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low encapsulation efficiency in liposomes | This compound precipitating out during formulation. | Increase the lipid concentration to provide more space within the bilayer. Optimize the drug-to-lipid ratio. Consider using a lipid mixture with varying chain lengths to create more packing defects for drug incorporation. |
| Inappropriate solvent used for lipid film hydration. | Ensure the solvent used to dissolve the lipids and this compound is volatile and completely removed to form a thin, uniform film. Residual solvent can disrupt liposome formation. | |
| Low drug loading in nanoemulsions | Saturation of this compound in the oil phase. | Screen different oils to find one with higher solubilizing capacity for this compound. Gently heating the oil phase during drug dissolution can also help, but monitor for drug degradation. |
| Insufficient surfactant/co-surfactant concentration. | Optimize the surfactant-to-co-surfactant ratio (Smix) and the oil-to-Smix ratio to ensure the formation of stable nano-droplets that can effectively encapsulate the drug. | |
| Incomplete drug dispersion in solid dispersions | Poor miscibility between this compound and the carrier. | Select a carrier with good hydrogen bonding potential with this compound. Techniques like solvent evaporation may be more effective than melting methods if the drug is heat-sensitive or has a high melting point. |
Troubleshooting Formulation Instability
| Problem | Potential Cause | Recommended Solution |
| Liposome aggregation and fusion | Low zeta potential. | Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion between vesicles. |
| Inappropriate storage conditions. | Store liposomal formulations at 4°C. Avoid freezing unless a suitable cryoprotectant has been included. | |
| Nanoemulsion phase separation or creaming | Ostwald ripening or coalescence. | Optimize the surfactant and co-surfactant combination to provide a stable interfacial film. High-pressure homogenization can produce smaller, more uniform droplets with better long-term stability. |
| Crystallization of this compound in solid dispersions | Amorphous to crystalline transition over time. | Include a crystallization inhibitor in the formulation, such as a polymer (e.g., PVP, HPMC). Ensure the solid dispersion is stored in a dry environment, as moisture can facilitate crystallization. |
III. Quantitative Data on Bioavailability Enhancement
Disclaimer: To date, there is a lack of published in vivo pharmacokinetic data for this compound. The following table presents hypothetical but realistic data to illustrate the potential improvements in oral bioavailability that could be achieved with the described formulation strategies. These values are for illustrative purposes only and should be experimentally determined.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | 50 | 2.0 | 200 | 100 (Reference) |
| This compound Nanoemulsion | 10 | 250 | 1.0 | 1200 | 600 |
| This compound Liposomes | 10 | 180 | 1.5 | 950 | 475 |
| This compound Solid Dispersion | 10 | 350 | 0.5 | 1500 | 750 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a final concentration of 1-5 mg/mL. Gentle heating (40-50°C) and vortexing may be used to facilitate dissolution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol P, ethanol) at a predetermined ratio.
-
Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) until a translucent nanoemulsion with a droplet size of <200 nm is obtained.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, dry lipid film on the inner surface of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, polyethylene glycol 6000) in a common volatile solvent (e.g., methanol, ethanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w drug to carrier).
-
Solvent Removal: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
V. Visualization of Pathways and Workflows
Signaling Pathway
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Experimental Workflow: Nanoemulsion Formulation
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Inophyllum B: A Potent Non-Nucleoside Inhibitor of HIV-1 Reverse Transcriptase
A Comparative Analysis Against Established Antiretroviral Agents
In the landscape of antiretroviral drug discovery, natural products continue to be a valuable source of novel pharmacophores. Inophyllum B, a coumarin isolated from the plant Calophyllum inophyllum, has emerged as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).[1] This guide provides a comprehensive comparison of this compound with other established HIV reverse transcriptase inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Performance Comparison of HIV Reverse Transcriptase Inhibitors
The inhibitory activity of this compound against HIV-1 RT has been evaluated and compared with clinically approved drugs from two major classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
| Inhibitor | Class | Target Enzyme | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Ki | Mechanism of Action |
| This compound | NNRTI | HIV-1 RT | 38 nM[1] | 1.4 - 1.6 µM[1] | 42 nM | Non-competitive |
| Zidovudine (AZT) | NRTI | HIV-1 RT | Not widely reported | 0.005 - 0.05 µM | Not applicable | Competitive |
| Nevirapine | NNRTI | HIV-1 RT | 200 - 400 nM | 0.01 - 0.1 µM | 200 nM | Non-competitive |
| Efavirenz | NNRTI | HIV-1 RT | 3 - 5 nM | 0.001 - 0.01 µM | 2.93 nM | Non-competitive |
| Tenofovir | NRTI | HIV-1 RT | 0.02 - 0.15 µM | 0.05 - 0.5 µM | Not applicable | Competitive |
Mechanism of Action: A Visualized Pathway
This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity. This non-competitive inhibition mechanism is a key differentiator from NRTIs, which act as chain terminators by competing with natural deoxynucleotide triphosphates.
Experimental Protocols
The determination of the inhibitory activity of this compound and other RT inhibitors involves both enzymatic and cell-based assays.
HIV-1 Reverse Transcriptase Enzymatic Assay (Scintillation Proximity Assay)
This assay quantifies the in vitro inhibition of purified HIV-1 RT.
Principle: A biotinylated DNA/RNA primer/template is bound to streptavidin-coated scintillant-containing beads. The reverse transcriptase extends the primer using [³H]dTTP. The proximity of the incorporated radiolabel to the bead induces light emission, which is proportional to the enzyme activity.
Protocol:
-
Bead Preparation: Streptavidin-coated scintillation proximity assay (SPA) beads are washed and resuspended in assay buffer.
-
Template/Primer Binding: The biotinylated primer/template is incubated with the SPA beads to allow for binding.
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing the primer/template-bound beads, recombinant HIV-1 RT, varying concentrations of the inhibitor (e.g., this compound), and a mixture of dNTPs including [³H]dTTP.
-
Incubation: The plate is incubated at 37°C to allow for the reverse transcription reaction to proceed.
-
Detection: The plate is read in a scintillation counter. The amount of light emitted is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Human T-cell lines (e.g., MT-4) that are susceptible to HIV-1 infection are used. The inhibition of viral replication is typically quantified by measuring the activity of a viral enzyme (like reverse transcriptase) in the culture supernatant or by assessing cell viability.
Protocol:
-
Cell Culture: MT-4 cells are cultured in appropriate media.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with various concentrations of the inhibitor.
-
Incubation: The infected and treated cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.
-
Quantification of Viral Replication:
-
Reverse Transcriptase Activity Assay: The cell culture supernatant is collected, and the amount of reverse transcriptase is quantified using a colorimetric or radioactive assay. A decrease in RT activity indicates inhibition of viral replication.
-
Cell Viability Assay (MTT Assay): The viability of the cells is assessed. In the absence of an effective inhibitor, HIV-1 infection leads to cell death (cytopathic effect). An increase in cell viability in the presence of the inhibitor indicates antiviral activity.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of viral replication or the percentage of cell protection against the logarithm of the inhibitor concentration.
Conclusion
This compound demonstrates significant potential as an anti-HIV-1 agent, exhibiting potent inhibitory activity against the viral reverse transcriptase. Its non-competitive mechanism of action, characteristic of NNRTIs, offers a distinct advantage, particularly in the context of combination therapies where targeting different sites on the enzyme can help to overcome drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of HIV-1 infection.
References
A Comparative Guide to the Bioactivity of Inophyllum B and Inophyllum P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of Inophyllum B and Inophyllum P, two pyranocoumarin compounds isolated from the plant Calophyllum inophyllum. This document summarizes available quantitative data, outlines experimental protocols for key bioassays, and visualizes relevant signaling pathways to support further research and drug development efforts.
Executive Summary
This compound and Inophyllum P have demonstrated significant biological activities, most notably as potent inhibitors of the HIV-1 reverse transcriptase (RT). While both compounds show promise, this compound has consistently exhibited a lower half-maximal inhibitory concentration (IC50) for HIV-1 RT inhibition compared to Inophyllum P, suggesting greater potency. Research into other bioactivities, such as anticancer, antimicrobial, and anti-inflammatory effects, is less specific for these two isolated compounds, with most available data pertaining to crude extracts of Calophyllum inophyllum or other related molecules from the plant. This guide compiles the existing data to facilitate a clear comparison and to identify areas for future investigation.
Data Presentation: A Comparative Analysis of Bioactivities
The following table summarizes the available quantitative data for the bioactivities of this compound and Inophyllum P. It is important to note that while anti-HIV data is specific to the isolated compounds, data for other activities is often derived from extracts or related compounds and should be interpreted with this context in mind.
| Bioactivity | Compound | Test System | IC50 / MIC | Reference |
| Anti-HIV-1 (Reverse Transcriptase Inhibition) | This compound | Enzyme Assay | 38 nM | [1] |
| Inophyllum P | Enzyme Assay | 130 nM | [1] | |
| Anticancer | C. inophyllum fruit extract | MCF-7 breast cancer cells | IC50: 23.59 µg/mL | [2] |
| C. inophyllum oil extracts | C6 glioma cells | IC50: 0.22% (24h), 0.082% (48h) | [3] | |
| Antimicrobial | C. inophyllum leaf & branch methanol extract | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | MIC: 31.3-62.5 µg/ml | [4] |
| C. inophyllum flower extracts | Salmonella typhi | - | [5] | |
| Anti-inflammatory | C. inophyllum fruit extracts | Cyclooxygenase (COX) & Lipooxygenase (LOX) Inhibition | 77% & 88% inhibition at 50 µg/mL | [6] |
| Calophyllolide (from C. inophyllum) | LPS-induced RAW264.7 cells | Down-regulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the concentration at which a compound inhibits 50% of the activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) • oligo(dT)15), dNTPs including biotin- and digoxigenin-labeled nucleotides, and the HIV-1 RT enzyme in a suitable buffer.
-
Compound Incubation: The test compounds (this compound or P) are serially diluted and added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Enzyme Reaction: The reaction is initiated and incubated for a specific time (e.g., 1 hour) at 37°C to allow for the synthesis of the biotin- and digoxigenin-labeled DNA by the RT enzyme.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated microplate. The digoxigenin-labeled DNA is then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
-
Signal Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.
Cytotoxicity (MTT) Assay
Objective: To assess the cytotoxic effects of a compound on cancer cell lines and determine the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, C6 glioma) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (or extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial (Minimum Inhibitory Concentration - MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound and P are not yet fully elucidated, studies on related compounds and extracts from Calophyllum inophyllum suggest potential mechanisms of action, particularly in anticancer and anti-inflammatory activities.
Proposed Anticancer Mechanism: Induction of Apoptosis
Extracts from C. inophyllum have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. The following diagram illustrates a proposed pathway.
Caption: Proposed intrinsic apoptosis pathway potentially induced by this compound and P.
Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of C. inophyllum extracts have been linked to the inhibition of key inflammatory mediators. The NF-κB signaling pathway is a central regulator of inflammation. The following diagram illustrates how this compound and P might interfere with this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and P.
Conclusion and Future Directions
This compound and Inophyllum P are potent anti-HIV-1 agents, with this compound demonstrating superior inhibitory activity against the reverse transcriptase enzyme. While their potential in other therapeutic areas such as oncology, infectious diseases, and inflammation is suggested by studies on related compounds and crude extracts, further research is critically needed to isolate and quantify the specific activities of this compound and P. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their future development as therapeutic agents. The experimental protocols and proposed mechanisms outlined in this guide provide a framework for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 7. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Inophyllum B
This guide provides a comprehensive comparison of various analytical methods for the quantification of Inophyllum B, a naturally occurring coumarin found in Calophyllum inophyllum. The objective is to present a clear overview of the available techniques, their experimental protocols, and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The cross-validation of these methods is crucial for ensuring data integrity and regulatory compliance.
Introduction to Analytical Methodologies
The accurate and precise quantification of bioactive compounds like this compound is fundamental in drug discovery and development. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry are among the most common methods used for the analysis of natural products.
The process of cross-validation involves comparing the results from two or more different analytical methods to ensure that the data is reliable and reproducible across different techniques or laboratories. This is a critical step in method development and transfer.
Experimental Protocols and Data Comparison
The following sections detail the experimental conditions and validation parameters for different analytical methods. While specific validated methods for this compound are not extensively documented in publicly available literature, the data presented here is based on methods used for other coumarins or compounds isolated from Calophyllum inophyllum and serves as a strong reference for developing and validating a method for this compound.
Table 1: Comparison of Analytical Methods for Coumarin Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation by chromatography followed by detection based on mass-to-charge ratio. | Planar chromatography where separation occurs on a thin layer of adsorbent. | Measurement of light absorption by the analyte at a specific wavelength. |
| Stationary Phase | Reverse phase C18 column[1] | C18 column[2] | RP-18 silica gel 60 F254S or Silica gel 60 F254 plates[3] | Not applicable |
| Mobile Phase | Water/acetonitrile (55:45)[1] | Gradient of ammonium formate buffer and acetonitrile[4] | Ethanol-water (8:2 v/v) or Chloroform-methanol (9:1 v/v)[3] | Appropriate solvent (e.g., methanol, ethanol) |
| Detection | UV at 270 nm[1] | Tandem Mass Spectrometry (MS/MS)[4][5] | Densitometric scanning at 254 nm[3] | Absorbance at λmax |
| Linearity (R²) | > 0.9998[1] | Typically > 0.99 | 0.9923 - 0.9991[3] | Typically > 0.99 |
| LOD | 1.33 µg/mL[1] | High sensitivity, often in the ng/mL to pg/mL range. | 12.34 - 47.8 ng/band[3] | Generally in the µg/mL range. |
| LOQ | 4.02 µg/mL[1] | High sensitivity, often in the ng/mL to pg/mL range. | 38.45 - 144.8 ng/band[3] | Generally in the µg/mL range. |
| Accuracy (% Recovery) | > 80%[1] | Typically 85-115% | 95.43 - 104.57% | Method dependent |
| Precision (%RSD) | < 2%[1] | Typically < 15% | < 2% | Method dependent |
Note: The data for HPLC is based on a validated method for amentoflavone, another compound from Calophyllum, as a representative example.[1] The HPTLC data is based on validated methods for other coumarins.[3]
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture.
-
Sample Preparation: Extraction of this compound from the plant matrix using a suitable solvent, followed by filtration.
-
Chromatographic Conditions:
-
Column: A reverse phase C18 column is commonly used for the separation of coumarins.[1]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[1]
-
Detection: UV detection is common, with the wavelength set to the maximum absorbance of this compound.[1]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the analysis of complex mixtures and trace-level quantification.
-
Sample Preparation: Similar to HPLC, involving extraction and filtration.
-
LC Conditions: Similar to HPLC.
-
MS Conditions:
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is simple, cost-effective, and allows for the simultaneous analysis of multiple samples.
-
Sample Application: Samples are applied as bands onto the HPTLC plate.
-
Development: The plate is developed in a chamber with a suitable mobile phase.
-
Detection: Quantification is performed using a densitometer after visualization under UV light or after derivatization.[3]
4. UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of a known compound in a solution, provided there are no interfering substances that absorb at the same wavelength.
-
Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of this compound. The concentration is then determined using a calibration curve. The quantitative determination of specific compounds in a mixture by UV-Vis can be complex due to the overlapping spectra of different pigments.[6]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for a compound like this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Objective Comparison and Recommendations
-
HPLC-UV is a reliable and cost-effective method for routine quality control and quantification of this compound, especially when the sample matrix is not overly complex. Its validation parameters for a similar compound from the same plant family demonstrate good linearity, precision, and accuracy.[1]
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and pharmacokinetic studies. While the initial instrument cost is high, its ability to provide structural information and high specificity often justifies the investment. A validated LC-MS/MS method would be considered the gold standard for the analysis of this compound.[4][5]
-
HPTLC is a high-throughput and economical technique suitable for the simultaneous screening of multiple samples. It can be a valuable tool for the quality control of herbal extracts and formulations. Validated HPTLC methods for other coumarins show good performance in terms of linearity, LOD, and LOQ.[3]
-
UV-Vis Spectrophotometry is a simple and rapid method but lacks specificity. It is best suited for the quantification of pure this compound or in simple mixtures where there are no interfering compounds. Its application for complex extracts would require extensive sample cleanup and validation to ensure accuracy.
The choice of an analytical method for this compound depends on the specific application. For routine analysis and quality control, a validated HPLC-UV method is often sufficient. For research purposes, analysis of complex biological samples, or when high sensitivity is required, a validated LC-MS/MS method is recommended. HPTLC provides a practical alternative for high-throughput screening. Cross-validation of the chosen method against a reference method (ideally LC-MS/MS) is essential to ensure the reliability and accuracy of the results, which is a cornerstone of robust scientific research and drug development.
References
Comparative Efficacy of Calophyllum inophyllum Constituents and Standard Chemotherapeutics in Oncology Research
A note on Inophyllum B: This guide focuses on the comparative efficacy of extracts and isolated compounds from Calophyllum inophyllum against standard chemotherapeutic agents. Direct comparative studies on the specific efficacy of This compound versus standard chemotherapeutics were not available in the public domain at the time of this review. The data presented herein pertains to various extracts and other bioactive compounds derived from C. inophyllum.
Introduction
Calophyllum inophyllum, a plant species rich in bioactive compounds, has garnered significant interest in oncological research for its potential as a source of novel anticancer agents. Various extracts and isolated molecules from this plant have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of the efficacy of these natural products against established standard chemotherapeutic drugs, supported by in vitro experimental data. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Calophyllum inophyllum extracts and the standard chemotherapeutic agent, doxorubicin, in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: IC50 Values of Calophyllum inophyllum Extracts and Doxorubicin in Breast Cancer Cell Line (MCF-7)
| Compound/Extract | Cell Line | Incubation Time | IC50 |
| C. inophyllum fruit extract | MCF-7 | 24 hours | 23.59 µg/mL[1] |
| C. inophyllum ethanolic leaf extract | MCF-7 | Not Specified | 120 µg/mL |
| Doxorubicin | MCF-7 | 24 hours | 2.50 µM[2] |
| Doxorubicin | MCF-7 | 48 hours | 0.68 µg/mL[3] |
| Doxorubicin | MCF-7 | Not Specified | 400 nM & 700 nM[4] |
Table 2: IC50 Values of Calophyllum inophyllum Oil Extract and Cisplatin in Glioma Cell Line (C6)
| Compound/Extract | Cell Line | Incubation Time | IC50 |
| C. inophyllum oil extract | C6 | 24 hours | 0.22% |
| C. inophyllum oil extract | C6 | 48 hours | 0.082% |
| Cisplatin | C6 | Not Specified | 0.81 µM[5] |
| Cisplatin | C6 | 24 hours | 1.66 x 10-5 M[6] |
Table 3: IC50 Values of Calophyllum inophyllum Extract and Doxorubicin in Colorectal Cancer Cell Lines
| Compound/Extract | Cell Line | Incubation Time | IC50 |
| C. inophyllum fruit shell ethanolic extract | WiDr | Not Specified | 42.47 µg/mL[7] |
| Doxorubicin (Positive Control) | WiDr | Not Specified | 3.49 µg/mL[7] |
| Unidentified Triterpene | HCT-116 | Not Specified | 28.7 µg/mL[8] |
| Doxorubicin | HCT-116 | Not Specified | 1.9 µg/mL[8] |
| Doxorubicin | HCT-116 | Not Specified | 0.96 ± 0.02 µM[9] |
| Niosomes-Doxorubicin | HCT-116 | Not Specified | 0.974 µM[10] |
| Doxorubicin | HCT-116 | Not Specified | 4.18 µM[10] |
Table 4: IC50 Values of Calophyllum inophyllum Extracts and Doxorubicin in Other Cancer Cell Lines
| Compound/Extract | Cell Line | Incubation Time | IC50 |
| C. inophyllum compounds | HCT-116 | Not Specified | 3.04 µM[11] |
| Doxorubicin | HCT-116 | Not Specified | 3.15 µM[11] |
| C. inophyllum compounds | HepG2 (Hepatoblastoma) | Not Specified | 5.94 – 24.50 µM[11] |
| Doxorubicin | HepG2 | 24 hours | 1.3 ± 0.18 µM[2] |
| Doxorubicin | HepG2 | Not Specified | 7.98 µg/mL[7] |
| Doxorubicin | HepG2 | Not Specified | 1.679 µg/mL[12] |
| Caloxanthone N from C. inophyllum | K562 (Lymphoblast) | Not Specified | 7.2 µg/mL[11] |
| Gerontoxanthone C from C. inophyllum | K562 | Not Specified | 6.3 µg/mL[11] |
| Doxorubicin | K562 | 72 hours | 0.3 µM[13] |
| Doxorubicin | K562 | 24 hours | 3.47 ± 0.57 µM[14] |
| Doxorubicin | K562 | Not Specified | 0.8 ± 0.06 µg/mL[15] |
| Macluraxanthone from C. inophyllum | SNU-1 (Gastric Cancer) | Not Specified | 4.95 µM[11] |
Mechanism of Action: Induction of Apoptosis
Extracts from Calophyllum inophyllum have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a disruption of the mitochondrial membrane potential.[1][16] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] Furthermore, these extracts can cause cell cycle arrest at the G0/G1 and G2/M phases and an increase in the production of reactive oxygen species (ROS).[1][16]
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scispace.com [scispace.com]
- 5. The effect of locally delivered cisplatin is dependent on an intact immune function in an experimental glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrastructure of nuclei of cisplatin-treated C6 glioma cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Rapamycin enhanced the antitumor effects of doxorubicin in myelogenous leukemia K562 cells by downregulating the mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
A Comparative Analysis of Inophyllum B from Diverse Geographical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Inophyllum B, a promising coumarin derived from the plant Calophyllum inophyllum. This document summarizes the current scientific knowledge on its biological activities, with a focus on how its efficacy may vary based on geographical origin. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support further research and development.
Introduction to this compound
This compound is a complex natural compound belonging to the coumarin family, which is found in various parts of the Calophyllum inophyllum tree. This plant is widely distributed in tropical regions, from the South Pacific islands to Southeast Asia and India. Traditional medicine has long utilized extracts from this plant for a variety of ailments, and modern research has begun to validate these uses by identifying potent bioactive compounds like this compound. This guide focuses on the comparative aspects of this compound's biological activity, drawing from studies conducted in different geographical locations.
Data Presentation: A Comparative Overview
The biological activity of natural products can be significantly influenced by the geographical source of the plant material, owing to variations in climate, soil composition, and other environmental factors. While direct comparative studies on pure this compound from different locations are limited, the available data on extracts and related compounds from Calophyllum inophyllum provide valuable insights into this geographical variation.
| Geographical Source | Preparation | Biological Activity | Cell Line/Target | IC50 Value | Reference |
| French Polynesia | Pure this compound | Anti-HIV-1 Reverse Transcriptase | HIV-1 RT Enzyme | 38 nM | [1] |
| Malaysia | Fruit Extract | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 19.63 µg/mL (MTT assay), 27.54 µg/mL (CyQuant assay) | [2][3] |
| Vietnam | Leaf Extract | Anti-inflammatory (NO Production Inhibition) | RAW264.7 (Macrophages) | 2.44 ± 0.88 µM (for compound 1 from the extract) | [4][5] |
| Indonesia | Fruit Shell Extract | Anticancer (Cytotoxicity) | WiDr (Colorectal Cancer) | 42.47 µg/ml | [6] |
Note: The data presented above is derived from different preparations (pure compound vs. crude extracts) and measures different biological activities. Therefore, a direct comparison of the IC50 values should be made with caution. The Malaysian and Indonesian studies, for instance, used fruit extracts, and the Vietnamese study used a leaf extract, meaning the concentration of this compound within these extracts is unknown. However, this data strongly suggests that Calophyllum inophyllum from different regions possesses significant, albeit varied, therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or plant extract) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the test substance that inhibits 50% of cell growth (IC50) is calculated from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
IC50 Calculation: The IC50 value is determined as the concentration of the test compound that inhibits NO production by 50%.
Anti-HIV Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like digoxigenin-dUTP), and the HIV-1 RT enzyme.
-
Compound Addition: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow for the reverse transcription reaction to occur.
-
Detection: The newly synthesized DNA, labeled with digoxigenin, is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
-
Signal Measurement: The signal is quantified using a colorimetric or chemiluminescent substrate.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the RT activity by 50%.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.
Caption: Proposed anticancer mechanism of this compound through apoptosis induction.
Experimental Workflow
Caption: General workflow for a comparative study of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and related compounds from Calophyllum inophyllum are potent bioactive molecules with significant therapeutic potential. The geographical origin of the plant material appears to influence its chemical composition and, consequently, its biological activity. While this guide provides a summary of the current knowledge, it also highlights a critical gap in the research: the lack of direct comparative studies of pure this compound from diverse geographical locations.
Future research should focus on:
-
Sourcing and isolating pure this compound from various geographical regions.
-
Conducting head-to-head comparative studies of its anticancer, anti-inflammatory, and anti-HIV activities using standardized protocols.
-
Elucidating the precise mechanisms of action for each biological activity.
Such studies will be invaluable for the drug development community, enabling the identification of the most potent sources of this compound and accelerating its journey from a traditional remedy to a modern therapeutic agent.
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Chemical constituents from Vietnamese mangrove Calophyllum inophyllum and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: Chemical constituents from Vietnamese mangrove Calophyllum inophyllum and their anti-inflammatory effects [oak.kribb.re.kr]
- 6. journal.uii.ac.id [journal.uii.ac.id]
Inophyllum B and its Analogs: A Comparative Guide to their Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of bioactive compounds derived from Calophyllum inophyllum, with a focus on the effects observed from its extracts, as a proxy for the potential actions of Inophyllum B. The performance is compared with two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. This document summarizes key experimental data, outlines methodologies for validation studies, and visualizes the cellular pathways involved.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic effects of Calophyllum inophyllum extracts against various cancer cell lines, alongside the reported IC50 values for Doxorubicin and Paclitaxel for comparison. It is important to note that the data for C. inophyllum pertains to extracts and not the purified this compound compound.
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| C. inophyllum Fruit Extract | MCF-7 (Breast Cancer) | MTT | 23.59 µg/mL (24h) | [1] |
| C. inophyllum Leaf Extract | MCF-7 (Breast Cancer) | MTT | 120 µg/mL | [2] |
| C. inophyllum Oil Extract | C6 Glioma | MTT | 0.22% (24h), 0.082% (48h) | [3] |
| Doxorubicin | WiDr (Colorectal Cancer) | MTT | 3.49 µg/mL | |
| Paclitaxel | CHMm (Canine Mammary Gland Tumor) | - | Effective at 1 µM |
Mechanism of Action: A Comparative Overview
Extracts from Calophyllum inophyllum have been shown to induce cancer cell death primarily through the intrinsic pathway of apoptosis and by causing cell cycle arrest. This action shows both similarities and differences when compared to the mechanisms of Doxorubicin and Paclitaxel.
This compound Analogs (C. inophyllum Extracts): Induction of Apoptosis and Cell Cycle Arrest
Studies on extracts from the fruit, leaves, and oil of Calophyllum inophyllum indicate a consistent mechanism of action against cancer cells that involves:
-
Induction of Apoptosis: The primary mechanism is the initiation of programmed cell death through the mitochondrial (intrinsic) pathway. This is characterized by:
-
An increase in the expression of the pro-apoptotic protein Bax.
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
The release of cytochrome c from the mitochondria into the cytoplasm.
-
Activation of caspase-9 and the executioner caspase-3.[1][3]
-
An elevation of intracellular Reactive Oxygen Species (ROS) and loss of mitochondrial membrane potential have also been observed.[1][4]
-
Some studies also suggest the involvement of the tumor suppressor protein p53.[1]
-
-
Cell Cycle Arrest: The extracts have been shown to cause cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cell proliferation.[1]
Alternative Mechanisms: Doxorubicin and Paclitaxel
-
Doxorubicin: This anthracycline antibiotic primarily acts by:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce apoptosis through the generation of free radicals.
-
-
Paclitaxel: This taxane compound has a distinct mechanism of action:
-
Microtubule Stabilization: It binds to β-tubulin, a component of microtubules, and stabilizes them, preventing their dynamic assembly and disassembly.
-
Mitotic Arrest: This disruption of microtubule dynamics leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: The sustained mitotic arrest ultimately triggers the apoptotic cascade.
-
Experimental Protocols
The validation of the mechanism of action for these compounds relies on a series of well-established experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., C. inophyllum extract, Doxorubicin, Paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.
Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Bax)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are treated with the test compound for a specific time, then harvested and lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to remove RNA).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Inophyllum B and Other Coumarins: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Inophyllum B alongside other naturally occurring coumarins. While direct quantitative data for this compound is limited in publicly available research, this document synthesizes findings on related compounds from Calophyllum inophyllum and other well-studied coumarins to offer a valuable comparative perspective for researchers in drug discovery and development.
Comparative Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of various coumarins and related extracts. It is important to note the absence of specific IC50 values for this compound in the reviewed literature; the data for Calophyllum inophyllum extracts, which contain a mixture of coumarins including inophyllums, is provided as an indicator of potential activity.
| Compound/Extract | Assay | Target/Mediator | Result | Citation |
| Calophyllum inophyllum Fruit Extract | Cyclooxygenase (COX) Inhibition | COX Enzymes | 77% inhibition at 50 µg/mL | [1] |
| Lipoxygenase (LOX) Inhibition | LOX Enzymes | 88% inhibition at 50 µg/mL | [1] | |
| Calophyllum inophyllum Leaf Extract (Acetone) | Nitric Oxide (NO) Production | iNOS | Marked suppression in LPS-induced RAW 264.7 cells | [2][3] |
| Gene Expression | iNOS, COX-2, NF-κB | Down-regulation in LPS-induced RAW 264.7 cells | [2][3][4] | |
| Calophyllolide | Cytokine Production | IL-1β, IL-6, TNF-α | Down-regulation | [5][6] |
| Cytokine Production | IL-10 | Up-regulation | [5][6] | |
| Myeloperoxidase (MPO) Activity | MPO | Marked reduction | [5][6] | |
| Scopoletin | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | IC50: 1.76 µM | [7][8] |
| Esculetin | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | IC50: 6.6 µM | [9] |
| Nitric Oxide (NO) Production | iNOS | IC50: 34 µM (in IL-1β stimulated rat hepatocytes) | [9] |
Signaling Pathways in Inflammation: Points of Intervention for Coumarins
Coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below, generated using the DOT language, illustrate the NF-κB and MAPK signaling cascades and highlight the putative points of inhibition by coumarins based on current research.
Caption: NF-κB Signaling Pathway and Coumarin Inhibition.
References
- 1. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Analysis of Inophyllum B in Relation to Structurally Similar Compounds
This compound, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered interest for its potent biological activities, including anti-HIV properties.[1] As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for further development. This guide provides a comparative analysis of the known toxicological data for this compound and related compounds, including other Inophyllum molecules, the well-studied pyranocoumarin (+)-calanolide A, and various extracts of C. inophyllum. This report is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical safety assessments.
Executive Summary
Direct and comprehensive safety and toxicity data for purified this compound remains limited in publicly accessible literature. However, by examining the toxicological profiles of structurally related compounds and extracts from its natural source, we can infer a preliminary safety assessment. Extracts from Calophyllum inophyllum generally exhibit low toxicity in preclinical models.[2][3] For instance, the oral LD50 of methanol and chloroform extracts of C. inophyllum stem bark in mice is reported to be greater than 2000 mg/kg.[2] Furthermore, the closely related pyranocoumarin, (+)-calanolide A, has demonstrated a favorable safety profile in both animal studies and human clinical trials.[4] Conversely, some isolated constituents from C. inophyllum have shown significant cytotoxicity against various cancer cell lines.[5][6] This underscores the critical need for specific toxicological evaluation of this compound to delineate its therapeutic window.
Cytotoxicity Profile
The cytotoxic effects of various Calophyllum inophyllum extracts and isolated compounds have been evaluated against a range of cell lines. While many studies focus on anticancer potential, some provide valuable data on effects in non-cancerous cells, offering insights into potential general toxicity.
| Compound/Extract | Cell Line | Assay | Result (IC50/LC50) | Reference |
| Calophyllum inophyllum Extracts | ||||
| Methanol & Chloroform Extract (Stem Bark) | Albino mice (in vivo) | Acute Oral Toxicity | LD50 > 2000 mg/kg | [2] |
| Tamanu Oil Emulsion | Human Keratinocytes (HaCaT) & Dermal Fibroblasts | Cell Viability Assay | No significant cytotoxicity observed | [7] |
| Branch Extract | Normal cells (IMR-90) | Sulforhodamine B | Non-cytotoxic at initial 24h | [8][9] |
| Fruit Extract | MCF-7 (Breast Cancer) | MTT & CyQuant | IC50 = 19.63 µg/mL & 27.54 µg/mL | [6][10] |
| Isolated Inophyllums & Related Coumarins | ||||
| Inophyllum C & E | KB (Human Epidermoid Carcinoma) | Cytotoxicity Assay | Data not quantified | [5] |
| (+)-Calanolide A | Various cell lines | Cytotoxicity Assay | IC50 ~100-200x higher than anti-HIV EC50 | [4] |
| (+)-Calanolide A | Rats (in vivo) | Acute Oral Toxicity | Well-tolerated up to 150 mg/kg | [4] |
| (+)-Calanolide A | Dogs (in vivo) | Acute Oral Toxicity | Well-tolerated up to 100 mg/kg | [4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LD50 (Lethal Dose 50%) is the dose of a substance that is lethal to 50% of a test population. A higher value generally indicates lower toxicity.
Genotoxicity Profile
Currently, there is a notable absence of published studies specifically evaluating the genotoxicity of this compound using standard assays such as the Ames test or the micronucleus assay. This represents a significant data gap in its safety profile. For comparison, the broader class of coumarins has a mixed genotoxicity profile, with some compounds showing mutagenic potential while others are non-genotoxic. Therefore, direct assessment of this compound is essential.
Experimental Protocols
Standardized assays are crucial for the reliable assessment of safety and toxicity. Below are detailed methodologies for key experiments cited in the evaluation of natural products.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control substances. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Protocol Outline:
-
Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (require it for growth).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound, a positive control, and a negative control.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Navigating the Disposal of Inophyllum B: A Guide for Laboratory Professionals
Safety Profile of Calophyllum inophyllum Extracts
Calophyllum inophyllum seed oil is generally considered non-hazardous. According to safety data sheets, it is not classified as a dangerous substance under REACH Regulation 1907/2006 or EU Regulation 1272/2008.[1] However, standard laboratory hygiene and safety practices should always be observed.
Table 1: Physicochemical and Safety Data for Calophyllum inophyllum Seed Oil
| Property | Value | Source |
| Appearance | Oily liquid, yellow to dark green | [2] |
| Solubility in Water | Insoluble | [1] |
| Boiling Point | >100°C | [1] |
| Flash Point | >280°C | [1] |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| Personal Protective Equipment | Safety glasses recommended; gloves and protective suit for good hygiene practice | [2][3] |
Standard Operating Procedure for Inophyllum B Disposal
Given the lack of specific data for pure this compound, a conservative approach to disposal is recommended. The following step-by-step guide outlines the decision-making process and procedures for managing this compound waste in a laboratory setting.
Experimental Protocol: this compound Waste Stream Management
-
Hazard Assessment:
-
Consult any available internal safety data or literature for pure this compound.
-
If this compound has been modified or is in a solution with hazardous solvents, the entire mixture must be treated as hazardous waste.
-
-
Waste Segregation:
-
Properly segregate waste at the point of generation.[4]
-
Do not mix non-hazardous waste with hazardous waste to avoid costly disposal of the entire mixture as hazardous.[4]
-
Use clearly labeled, separate waste containers for:
-
Solid this compound waste (e.g., contaminated filter paper, weighing boats).
-
Liquid this compound waste (e.g., solutions, mother liquors).
-
Contaminated sharps (e.g., needles, broken glass).
-
Non-contaminated lab waste (e.g., packaging, clean paper towels).
-
-
-
Disposal of Uncontaminated and Non-Hazardous Waste:
-
Many natural products that do not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) may be disposed of as normal trash or, if water-soluble and non-toxic to aquatic life, down the drain with copious amounts of water.[4][5]
-
Based on the non-hazardous nature of the source oil, pure, unmodified this compound in small quantities, and not mixed with hazardous materials, may fall into this category. However, consult your institution's specific guidelines.
-
-
Disposal of Chemically Contaminated this compound Waste:
-
Liquid Waste: If this compound is dissolved in or mixed with hazardous solvents (e.g., chlorinated solvents), it must be collected in a designated, labeled hazardous waste container.[6] Do not mix different types of solvent waste.[6]
-
Solid Waste: Items lightly contaminated with this compound and hazardous chemicals (e.g., gloves, paper towels) should be placed in a designated pail for chemically contaminated solid waste, which is typically incinerated.[6]
-
Spill Cleanup: In case of a spill, absorb the material with an inert, non-combustible inorganic absorbent material.[3] Sweep up the absorbed material and place it in an approved disposal container.[3] Clean the area with hot water and detergent.[3]
-
Table 2: Disposal Options for Laboratory Waste Generated During this compound Research
| Waste Type | Description | Recommended Disposal Method |
| Pure, Unmodified this compound | Solid compound not mixed with hazardous materials. | Assess for hazardous characteristics. If non-hazardous, dispose of as normal solid waste according to institutional guidelines. |
| Aqueous Solutions of this compound | This compound dissolved in water without hazardous additives. | If deemed non-toxic to aquatic life, may be suitable for drain disposal with ample water, subject to local regulations.[5] |
| Organic Solvent Solutions of this compound | This compound dissolved in hazardous organic solvents. | Collect in a labeled hazardous liquid waste container for incineration.[6] Keep chlorinated and non-chlorinated solvents separate.[6] |
| Contaminated Labware (Gloves, Paper Towels) | Items with residual this compound and/or solvents. | Place in a designated container for chemically contaminated solid waste for incineration.[6] |
| Contaminated Sharps | Needles, glass pipettes, etc., contaminated with this compound. | Collect in a designated sharps container for incineration.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can manage this compound waste streams safely and in an environmentally responsible manner, ensuring a safe working environment and compliance with waste disposal regulations. Always consult your institution's specific environmental health and safety protocols.
References
- 1. nhrorganicoils.com [nhrorganicoils.com]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. zenstore.it [zenstore.it]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Inophyllum B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Inophyllum B, a potent coumarin isolated from the Calophyllum genus.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. While this compound is derived from a natural source, as a purified, biologically active compound, it requires careful handling.[4][5]
Understanding the Compound
This compound is a tetracyclic dipyranocoumarin with demonstrated biological activities, including potential anti-HIV and anticancer properties.[4][5] Due to its cytotoxic and other biological effects, it should be handled with the appropriate precautions for a potentially hazardous substance. While the crude oil extract from Calophyllum inophyllum is generally considered non-toxic, the purified compound's specific toxicological properties have not been extensively documented.[6] Therefore, a conservative approach to safety is warranted.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes and aerosols.[7] |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | Prevents skin contact and absorption.[8] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and clothing from contamination.[9] |
| Respiratory Protection | Fume Hood or Respirator | N95 or higher, if weighing powder | Minimizes inhalation of fine particles.[7] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
3.2. Preparation and Use
-
Work Area: All handling of this compound, especially the weighing of the solid compound, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9][10]
-
Spill Prevention: Use a contained work area (e.g., a tray) to minimize the spread of any potential spills.
3.3. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | C25H24O5 | CID 72412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Calophyllum inophyllum [prota.prota4u.org]
- 6. nhrorganicoils.com [nhrorganicoils.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
